Sodium Ferulate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-WGCWOXMQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1135-24-6 (Parent) | |
| Record name | Sodium ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601034731 | |
| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid powder; Sweet clovey phenolic aroma | |
| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; insoluble in fats and oils, Soluble (in ethanol) | |
| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24276-84-4, 151109-65-8 | |
| Record name | Sodium ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Ferulate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of Sodium Ferulate, a compound of significant interest in pharmaceutical research. The information presented herein is intended to support research and development activities by providing essential data on its solubility, lipophilicity, stability, and spectroscopic characteristics. Detailed experimental protocols for key analytical methods are also provided, alongside visualizations of its relevant biological signaling pathways and typical experimental workflows.
Introduction to this compound
This compound is the sodium salt of ferulic acid, a phenolic compound naturally occurring in the seeds and leaves of most plants.[1] It is a compound used in traditional Chinese medicine and is being investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases, owing to its antithrombotic, platelet aggregation inhibitory, and antioxidant activities.[2]
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for designing and conducting meaningful in vitro and in vivo studies, as well as for formulation development.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NaO₄ | [3] |
| Molecular Weight | 216.17 g/mol | [3][4] |
| Appearance | Light yellow or white to off-white crystalline powder. | |
| CAS Number | 24276-84-4 |
Solubility
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. This compound exhibits good solubility in aqueous solutions.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source(s) |
| Water | 100 mg/mL (462.60 mM) | Ultrasonic assistance may be needed. The pH of a 50 mg/mL aqueous solution is between 6.0 and 7.5. | |
| Ethanol | Very slightly soluble | - | |
| DMSO | 33.33 mg/mL (154.18 mM) | Ultrasonic assistance may be needed. | |
| Chloroform | Insoluble | - | |
| Ether | Insoluble | - | |
| Fats and Oils | Insoluble | - |
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
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Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled container.
-
Equilibration: Agitate the container at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Lipophilicity
Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (Log P).
Table 3: Partition Coefficient (Log P) of this compound
| Parameter | Value | Method | Source(s) |
| XLogP3 | 0.16390 | Calculated |
Note: An experimentally determined Log P value for this compound was not found in the reviewed literature. The provided value is a computational prediction.
The shake-flask method is the traditional and widely accepted method for the experimental determination of the octanol-water partition coefficient.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of P.
Stability
Understanding the stability of this compound under various environmental conditions is crucial for its handling, storage, and formulation. While specific quantitative degradation data is limited, forced degradation studies are commonly employed to assess its stability profile.
Table 4: Stability of this compound under Different Conditions
| Condition | Observation |
| pH | Forced degradation studies involve hydrolysis in acidic and basic conditions to identify potential degradation products. |
| Temperature | Thermal degradation is assessed by exposing the compound to elevated temperatures. |
| Light | Photostability is evaluated by exposing the compound to a combination of visible and UV light, as per ICH guidelines. |
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.
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Stress Conditions:
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Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat.
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Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
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Oxidation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Degradation: Expose the solid powder or a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid powder or a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
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Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time to determine the degradation kinetics.
Spectroscopic Properties
Spectroscopic analysis is vital for the identification and characterization of this compound.
Table 5: Key Spectroscopic Data for this compound
| Technique | Key Data | Source(s) |
| UV-Vis Spectroscopy | λmax at 287 nm and 310 nm in aqueous solution. | |
| Infrared (IR) Spectroscopy | The infrared absorption spectrum should be consistent with that of a reference standard. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shift data is not readily available in the public domain and would require experimental determination. | - |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Effects: NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκBα, it inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Neuroprotective Effects: PI3K/Akt Signaling Pathway
The neuroprotective effects of this compound are partly mediated through the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Antioxidant Effects: Nrf2/HO-1 Signaling Pathway
This compound exhibits potent antioxidant activity by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.
Experimental Workflows
The following diagrams illustrate generalized workflows for the in vitro and in vivo evaluation of this compound.
In Vitro Evaluation Workflow
In Vivo Pharmacokinetic Study Workflow
References
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Ferulate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying sodium ferulate (SF) for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical implementation by researchers in the fields of chemistry, pharmacology, and drug development. This compound, the sodium salt of ferulic acid, offers enhanced water solubility compared to its parent compound, making it a valuable molecule for various biological studies.[1][2]
Synthesis of this compound
The laboratory synthesis of this compound is most commonly achieved through two primary routes: the direct neutralization of ferulic acid or the saponification of a ferulic acid ester.
Method 1: Neutralization of Ferulic Acid
Reaction Scheme:
C₁₀H₁₀O₄ (Ferulic Acid) + NaOH → C₁₀H₉NaO₄ (this compound) + H₂O
Experimental Protocol:
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Dissolution: Weigh 19.42 g (0.1 mol) of ferulic acid and dissolve it in 200 mL of ethanol in a 500 mL round-bottom flask. Stir the mixture at room temperature until all the ferulic acid has dissolved.
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Base Addition: In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. Slowly add the sodium hydroxide solution to the ferulic acid solution dropwise with continuous stirring. An alternative is to use an equimolar amount of sodium carbonate (10.6 g, 0.1 mol) dissolved in water.[4]
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pH Adjustment & Reaction: Monitor the pH of the reaction mixture. Continue adding the base until the pH reaches a stable value between 8.0 and 9.0. Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.
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Isolation of Crude Product: After the reaction is complete, the this compound may precipitate directly, especially if the solution is concentrated. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.
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Precipitation: Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization. If needed, the product can be precipitated by adding a non-solvent like cold ethanol or diethyl ether.
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Filtration and Washing: Collect the precipitated white or pale-yellow crystalline powder by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted ferulic acid, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the collected solid in a vacuum oven at a low temperature (below 50°C) to a constant weight.
Method 2: Saponification of Ferulic Acid Esters
This method is particularly useful when the starting material is a ferulic acid ester, such as ethyl ferulate or naturally occurring γ-oryzanol from rice bran oil. The process involves the base-catalyzed hydrolysis of the ester bond.
Reaction Scheme (using Ethyl Ferulate):
C₁₂H₁₄O₄ (Ethyl Ferulate) + NaOH → C₁₀H₉NaO₄ (this compound) + C₂H₅OH (Ethanol)
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of the ferulic acid ester (e.g., 22.22 g, 0.1 mol of ethyl ferulate) with an alkaline solution. A typical solution consists of 1.1 molar equivalents of sodium hydroxide (4.4 g, 0.11 mol) dissolved in a mixture of ethanol and water (e.g., 200 mL of 70-80% ethanol).
-
Saponification Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain it for 6-8 hours with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize any excess base by adding a dilute acid (e.g., 1M HCl) until the pH is approximately 7.0-7.5.
-
Product Isolation: Reduce the solvent volume using a rotary evaporator. The this compound will precipitate out of the solution.
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Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven as described in Method 1.
Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and other impurities. The standard method for purifying solid crystalline compounds like this compound is recrystallization.
Method: Recrystallization
Recrystallization refines the purity of the crude product based on differences in solubility between the desired compound and impurities. This compound is soluble in water and very slightly soluble in ethanol. This solubility profile makes a water/ethanol mixture an excellent solvent system for recrystallization.
Experimental Protocol:
-
Solvent Selection: Prepare a solvent mixture, for example, 90:10 water:ethanol. The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collection and Drying: Collect the purified crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent, followed by a final rinse with a volatile solvent like diethyl ether. Dry the crystals under vacuum.
-
Purity Assessment: The purity of the final product should be assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉NaO₄ | |
| Molar Mass | 216.17 g/mol | |
| Appearance | White to pale yellow crystalline powder | |
| IUPAC Name | Sodium (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Solubility | Soluble in water; very slightly soluble in ethanol; insoluble in fats, oils, chloroform, or ether |
Table 2: Synthesis Methodologies Overview
| Parameter | Method 1: Neutralization | Method 2: Saponification |
| Starting Material | Ferulic Acid | Ferulic Acid Ester |
| Primary Reagent | Sodium Hydroxide or Sodium Carbonate | Sodium Hydroxide |
| Solvent | Ethanol/Water | Ethanol/Water |
| Temperature | Room Temperature | Reflux (80-90°C) |
| Reaction Time | 1-2 hours | 6-8 hours |
| Purity (Post-Purification) | ≥ 99% (HPLC) | ≥ 99% (HPLC) |
Table 3: Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition | Reference |
| Column | C18 reverse-phase | |
| Mobile Phase | Methanol-Water-Acetic Acid (30:69:1.5, v/v/v) | |
| Detection Wavelength | 322 nm | |
| Flow Rate | 1.0 mL/min | |
| Theoretical Plates | ≥ 2000 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Antioxidant Mechanism of Action
References
An In-depth Technical Guide on the Biological Activities and Pharmacological Effects of Sodium Ferulate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound of significant interest in the pharmaceutical and biomedical fields. Derived from various plant sources and also synthetically accessible, SF exhibits a wide spectrum of biological activities and pharmacological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. Detailed experimental protocols for assessing these activities are provided, along with a systematic presentation of quantitative data from preclinical studies. Furthermore, key signaling pathways modulated by this compound are elucidated through detailed diagrams to provide a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound (SF) is a derivative of ferulic acid, a ubiquitous phenolic compound found in the seeds and leaves of most plants.[1] It has long been used in traditional Chinese medicine and is an active component of several medicinal herbs.[1] Compared to ferulic acid, this compound offers the advantages of higher stability and water solubility, enhancing its bioavailability and therapeutic potential. Preclinical and clinical studies have demonstrated a range of beneficial pharmacological effects, positioning SF as a promising candidate for the treatment of various pathologies characterized by oxidative stress and inflammation.[1] This guide will delve into the core biological activities of this compound, presenting the underlying molecular mechanisms, quantitative efficacy data, and the experimental methodologies used to elucidate these properties.
Biological Activities and Pharmacological Effects
Antioxidant Activity
The antioxidant properties of this compound are a cornerstone of its therapeutic potential, primarily attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This free radical scavenging activity protects cellular components from oxidative damage.
Quantitative Data on Antioxidant Effects:
| Parameter | Model/Assay | Treatment | Result | Reference |
| SOD Activity | Diabetic Rat Myocardium | SF (110mg/kg/day for 12 weeks) | Significantly higher than diabetic control | [2] |
| MDA Levels | Diabetic Rat Myocardium | SF (110mg/kg/day for 12 weeks) | Significantly lower than diabetic control | [2] |
| SOD, GSH-Px, Catalase Activities | Iron-overloaded mouse hepatic tissue | SF treatment (15 weeks) | Significant increase compared to iron-overload group | |
| MDA Level | Iron-overloaded mouse hepatic tissue | SF treatment (15 weeks) | Significant decrease compared to iron-overload group | |
| ROS Production | Iron-overloaded mouse hepatocytes | SF treatment | Decreased ROS production |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common in vitro method to assess the free radical scavenging capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Materials:
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This compound (test sample)
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol or Ethanol (spectrophotometric grade)
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Ascorbic acid or Trolox (positive control)
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96-well microplate or spectrophotometer cuvettes
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Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control in methanol.
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In a 96-well plate, add a specific volume of the DPPH solution to each well.
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Add an equal volume of the different concentrations of the test sample or positive control to the wells. A blank containing only the solvent and DPPH is also prepared.
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Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects:
| Parameter | Model/Assay | Treatment | Result | Reference |
| Paw Edema | Carrageenan-induced paw edema in mice | Ferulic Acid (100 mg/kg) | 28% inhibition at 6 hours | |
| Paw Edema | Carrageenan-induced paw edema in mice | Ferulic Acid (200 mg/kg) | 37.5% inhibition at 6 hours | |
| Paw Edema | Formalin-induced paw edema in mice | Ferulic Acid (100 mg/kg) | 31.4% inhibition on day 6 | |
| Paw Edema | Formalin-induced paw edema in mice | Ferulic Acid (200 mg/kg) | 46.87% inhibition on day 6 | |
| IL-1β Secretion | H2O2-stimulated A549 cells | SF (400 μg/mL) | Reduced secretion of IL-1β |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
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Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
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Materials:
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This compound (test substance)
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Carrageenan (lambda, Type IV)
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Indomethacin or Diclofenac Sodium (positive control)
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Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
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Plethysmometer or digital calipers
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Rats or mice
-
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Procedure:
-
Animals are fasted overnight with free access to water.
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The initial paw volume of each animal is measured using a plethysmometer.
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Animals are randomly divided into groups: vehicle control, positive control, and this compound treatment groups (at various doses).
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The test substance, positive control, or vehicle is administered orally or intraperitoneally.
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After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
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The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Neuroprotective Effects
This compound has shown promise in protecting neurons from various insults, including oxidative stress, excitotoxicity, and inflammation, making it a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.
Quantitative Data on Neuroprotective Effects:
| Parameter | Model/Assay | Treatment | Result | Reference |
| Infarct Volume | Transient focal cerebral ischemia (MCAO) in rats | SF group | 61.5 mm³ ± 28.7 mm³ (vs. 168.1 mm³ ± 42.2 mm³ in control) | |
| Neurological Deficit Score | Transient focal cerebral ischemia (MCAO) in rats | SF group | Significantly decreased compared to control | |
| Apoptosis (TUNEL-positive hepatocytes) | Iron-overloaded mice | SF treatment (15 weeks) | Significant decrease in TUNEL-positive cells |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This is a common animal model used to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.
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Principle: The middle cerebral artery is temporarily or permanently occluded, leading to a focal ischemic injury in the brain. The extent of brain damage (infarct volume) and the resulting neurological deficits are assessed to determine the neuroprotective effect of a test compound.
-
Materials:
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This compound
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Anesthetics
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Surgical instruments
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Nylon monofilament suture
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2,3,5-triphenyltetrazolium chloride (TTC) for staining
-
-
Procedure:
-
The animal is anesthetized.
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A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
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The ECA is ligated and cut.
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A nylon monofilament suture with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery.
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After a specific period of occlusion (e.g., 60-90 minutes), the suture is withdrawn to allow for reperfusion.
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The animal is allowed to recover, and neurological deficit scores are assessed at various time points.
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At the end of the experiment (e.g., 24 hours post-reperfusion), the animal is euthanized, and the brain is removed.
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The brain is sectioned and stained with TTC, which stains viable tissue red, leaving the infarcted tissue white.
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-
Data Analysis:
-
Infarct Volume: The area of infarction in each brain slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas are often applied.
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Neurological Deficit Score: A standardized scoring system is used to evaluate motor and sensory deficits.
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Cardioprotective Effects
This compound has been shown to protect the heart from various injuries, including those induced by diabetes and hypertension. Its cardioprotective effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate specific signaling pathways involved in cardiac hypertrophy and fibrosis.
Quantitative Data on Cardioprotective Effects:
| Parameter | Model/Assay | Treatment | Result | Reference |
| ANP and β-MHC mRNA levels | Myocardium of spontaneously hypertensive rats (SHRs) | SF (80 mg/kg) | Significant downregulation | |
| ANP and β-MHC protein expression | Myocardium of SHRs | SF (80 mg/kg) | Significant downregulation | |
| Systolic Blood Pressure | SHRs | SF (80 mg/kg) | Decreased to approx. 175 mmHg (from ~197 mmHg) | |
| Diastolic Blood Pressure | SHRs | SF (80 mg/kg) | Decreased to approx. 130 mmHg (from ~151 mmHg) |
Mechanisms of Action and Signaling Pathways
The diverse pharmacological effects of this compound are mediated through its interaction with multiple cellular signaling pathways.
Antioxidant and Cytoprotective Signaling
This compound enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like SF, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This includes enzymes like Heme oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) .
References
In Vitro Antioxidant Capacity of Sodium Ferulate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ferulate, the sodium salt of ferulic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. Ferulic acid, a phenolic compound ubiquitously found in plants, is known for its ability to neutralize free radicals. The sodium salt form enhances its stability and solubility, making it a promising candidate for various therapeutic applications. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing quantitative data from key antioxidant assays, and outlining the experimental protocols for these assays.
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant signaling pathways.
Direct Radical Scavenging: The phenolic hydroxyl group in the structure of this compound can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action protects vital cellular components like DNA, proteins, and lipids from oxidative damage.
Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways involved in the cellular stress response, notably the NF-κB and Nrf2 pathways.
-
Inhibition of the NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. It has been shown to reduce the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB into the nucleus. This inhibition reduces the expression of pro-inflammatory genes.[1]
-
Activation of the Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of various antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1).[2]
Quantitative In Vitro Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various in vitro assays. Each assay is based on a different chemical principle, and therefore, a combination of assays is often used to provide a comprehensive assessment. While specific quantitative data for this compound is limited in publicly available literature, data for its parent compound, ferulic acid, provides a strong indication of its potential antioxidant efficacy. The following tables summarize the antioxidant capacity of ferulic acid and its derivatives from various studies, which can be considered as a close proxy for this compound.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) | Reference |
| Ferulic Acid | 26.00 ± 0.10 | [3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity (TEAC Values)
| Compound | TEAC (Trolox Equivalents) | Reference |
| Ferulic Acid | 1.83 ± 0.02 | [4] |
TEAC: Trolox Equivalent Antioxidant Capacity, a measure of antioxidant strength relative to Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay (TEAC Values)
| Compound | FRAP Value (mmol Fe2+/mol) | Reference |
| Ferulic Acid | 1.63 ± 0.03 | [4] |
FRAP values represent the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay (TEAC Values)
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or water).
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the this compound solutions of different concentrations. A control well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in color.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored complex.
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Add the FRAP reagent to a test tube and warm it to 37°C. Add the this compound solution and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation: Determine the FRAP value by comparing the absorbance change with a standard curve prepared with known concentrations of FeSO₄·7H₂O or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Prepare various concentrations of this compound in the same buffer.
-
Reaction Mixture: In a black 96-well microplate, add the fluorescent probe and either the this compound solution, Trolox standard, or buffer (for the blank).
-
Incubation: Incubate the plate at 37°C for a specific time.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.
-
Measurement: Immediately begin recording the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
Mandatory Visualizations
Signaling Pathways
References
Cellular Uptake and Metabolism of Sodium Ferulate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ferulate, the sodium salt of ferulic acid, is a compound that has garnered significant interest in the pharmaceutical and nutraceutical fields for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its cellular uptake and subsequent metabolic fate is crucial for evaluating its efficacy and developing targeted therapeutic applications. This technical guide provides a comprehensive overview of the cellular transport and metabolism of this compound in key in vitro models, Caco-2 and HepG2 cell lines, which represent the intestinal epithelium and the liver, respectively.
Cellular Uptake of this compound in Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for studying the intestinal absorption of drugs and nutrients. When cultured, these cells differentiate to form a monolayer with morphological and functional characteristics similar to the enterocytes of the small intestine.
Transport Mechanisms
The transport of ferulic acid, the active component of this compound, across the intestinal epithelium is a complex process involving both passive diffusion and carrier-mediated transport. In Caco-2 cell monolayers, the primary active transport mechanism has been identified as the Monocarboxylic Acid Transporter (MCT). This transport is pH-dependent and occurs in a vectorial way from the apical (intestinal lumen side) to the basolateral (blood side) direction[1]. The transport of ferulic acid is saturable, indicating the involvement of a carrier protein[1]. Various substrates for MCTs, such as benzoic acid and acetic acid, have been shown to strongly inhibit the permeation of ferulic acid, further confirming its transport via MCT[1].
Quantitative Uptake Data
The following table summarizes the kinetic parameters for the uptake of ferulic acid in Caco-2 cell monolayers.
| Parameter | Value | Cell Line | Reference |
| Michaelis Constant (Km) | 16.2 mM | Caco-2 | [1] |
| Maximum Velocity (Vmax) | 220.4 nmol/min/mg protein | Caco-2 | [1] |
| Cellular Uptake (after 4h) | 0.2% of initial concentration | Caco-2 |
Metabolism of this compound in Cell Lines
Following absorption, this compound undergoes metabolism primarily in the liver. The HepG2 cell line, a human liver cancer cell line, is a widely used in vitro model to study hepatic metabolism. Additionally, Caco-2 cells themselves have been shown to metabolize ferulic acid.
Metabolites Identified
In both Caco-2 and HepG2 cells, this compound is metabolized into several phase II conjugation products. The primary metabolites identified are:
-
Ferulic acid glucuronide
-
Ferulic acid sulfate
-
Dihydroferulic acid
In HepG2 cells, ferulic acid is primarily metabolized into glucuronides. After 18 hours of incubation, a significant portion of the free, non-metabolized ferulic acid can still be detected in the culture medium, suggesting a relatively slow metabolism rate in this cell line. Caco-2 cells are also capable of metabolizing ferulic acid, producing glucuronide, sulfate, and dihydroferulic acid metabolites.
Quantitative Metabolic Data
The table below presents the concentration of ferulic acid metabolites detected in Caco-2 cells after incubation with 500 µM ferulic acid.
| Metabolite | Apical Concentration (µM) | Basolateral Concentration (µM) | Cell Lysate Concentration (µM) | Cell Line | Reference |
| Ferulic acid glucuronide | ~1.5 | ~0.5 | ~0.1 | Caco-2 | |
| Ferulic acid sulfate | ~0.8 | ~0.2 | ~0.05 | Caco-2 | |
| Dihydroferulic acid | ~0.2 | ~0.1 | Not reported | Caco-2 |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol outlines the general steps to assess the permeability of this compound across Caco-2 cell monolayers.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or [14C]-mannitol.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific pH (e.g., pH 6.0 on the apical side and pH 7.4 on the basolateral side to mimic intestinal conditions).
-
This compound is added to the apical (donor) chamber.
-
At specific time intervals, samples are collected from the basolateral (receiver) chamber and the apical chamber.
-
-
Sample Analysis: The concentration of this compound and its metabolites in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
In Vitro Metabolism in HepG2 Cells
This protocol describes a general procedure to study the metabolism of this compound in HepG2 cells.
-
Cell Culture: HepG2 cells are cultured in appropriate flasks or multi-well plates until they reach a desired confluency.
-
Incubation: The culture medium is replaced with a medium containing a known concentration of this compound. The cells are then incubated for a specific period (e.g., 2 and 18 hours).
-
Sample Collection: At the end of the incubation period, the culture medium and the cells are collected separately.
-
Sample Preparation:
-
Medium: The medium can be directly analyzed or subjected to extraction procedures to concentrate the metabolites.
-
Cells: The cells are washed and then lysed. The cell lysate is then processed to extract the intracellular compounds.
-
-
Metabolite Analysis: The parent compound and its metabolites in the medium and cell lysate are identified and quantified using LC-MS/MS.
Visualization of Pathways and Workflows
Caption: Cellular uptake and metabolism of this compound in Caco-2 cells.
Caption: Experimental workflows for studying uptake and metabolism.
Caption: Simplified signaling pathway affected by this compound.
References
Key Differences Between Sodium Ferulate and Ferulic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, and its sodium salt, sodium ferulate, are both recognized for their significant therapeutic potential, primarily attributed to their potent antioxidant and anti-inflammatory properties. While structurally similar, the conversion of the carboxylic acid group in ferulic acid to a sodium salt in this compound results in critical differences in their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the core distinctions between these two molecules, focusing on their chemical and physical properties, stability, bioavailability, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. The enhanced aqueous solubility and stability of this compound present distinct advantages in formulation and drug delivery, potentially leading to improved therapeutic efficacy in various applications, from pharmaceuticals to dermocosmetics.
Introduction
Ferulic acid (FA), chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. It is abundant in the cell walls of plants, where it is cross-linked to polysaccharides and lignin[1]. Its biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, have been extensively studied[2][3]. However, the therapeutic application of ferulic acid is often hampered by its low water solubility and stability[2][4].
This compound (SF), the sodium salt of ferulic acid, has been developed to overcome these limitations. By converting the carboxylic acid to its sodium salt, the molecule's polarity is increased, leading to significant changes in its physicochemical properties. This guide will delve into the key differences between FA and SF, providing a technical foundation for researchers and drug development professionals to make informed decisions in their work.
Physicochemical Properties: A Comparative Analysis
The primary distinction between this compound and ferulic acid lies in their physicochemical properties, which are summarized in the table below. The most notable difference is their solubility in water.
| Property | Ferulic Acid | This compound | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₉NaO₄ | |
| Molecular Weight | 194.18 g/mol | 216.17 g/mol | |
| Appearance | White to pale yellow crystalline powder | White or off-white crystalline powder | |
| Water Solubility | Sparingly soluble • 0.332 g/100 mL (25 °C) • 0.78 g/100 mL (32 °C) | Soluble • 100 mg/mL (10 g/100 mL) | |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF | Very slightly soluble in ethanol; insoluble in chloroform or ether | |
| pKa | 4.61 | Not applicable (salt form) |
The significantly higher water solubility of this compound is a critical factor in its formulation potential, allowing for the development of aqueous-based delivery systems for various administration routes.
Stability Profile
While both molecules are susceptible to degradation, particularly through isomerization from the more stable trans-isomer to the cis-isomer upon exposure to light and heat, this compound is generally considered to be more stable, especially in aqueous solutions.
Comparative Stability Insights:
-
Ferulic Acid: Prone to degradation in aqueous solutions and when exposed to UV radiation and higher temperatures. Forced degradation studies have shown that isomerization is a primary degradation pathway.
-
This compound: As a salt, it exhibits greater stability in aqueous formulations compared to its parent acid. This enhanced stability is advantageous for developing liquid dosage forms with a longer shelf life.
Bioavailability and Pharmacokinetics
The difference in solubility between ferulic acid and this compound is expected to influence their oral bioavailability. While direct comparative studies are limited, available data suggests that the salt form may lead to more consistent absorption.
| Parameter | Ferulic Acid (in rats) | This compound (in humans) | Reference(s) |
| Absorption | Rapidly absorbed from the stomach | Data suggests good absorption | |
| Bioavailability | Highly dependent on the food matrix; can be low when bound to fiber. Approximately 50% of an ingested dose of free FA was recovered in urine in one rat study. | Expected to be higher and more consistent than FA due to enhanced solubility, though direct comparative data is lacking. | |
| Metabolism | Undergoes extensive first-pass metabolism, primarily in the liver, to form conjugated metabolites (sulfates and glucuronides). | Expected to be metabolized similarly to ferulic acid following absorption. |
The poor water solubility of ferulic acid is a limiting factor for its absorption, and its bioavailability can be significantly influenced by the food matrix it is consumed with. The enhanced water solubility of this compound suggests a potential for more rapid and complete dissolution in the gastrointestinal tract, which may lead to improved and more consistent bioavailability.
Biological Activity and Mechanisms of Action
Both this compound and ferulic acid derive their biological activity from the ferulate anion. Their antioxidant and anti-inflammatory effects are well-documented. However, subtle differences in their interactions with cellular pathways have been reported.
Antioxidant Activity
The antioxidant activity of the ferulate molecule is attributed to its phenolic hydroxyl group and the extended conjugation of its side chain, which allows for the donation of a hydrogen atom to scavenge free radicals, forming a stable phenoxy radical.
| Assay | Ferulic Acid (IC₅₀/EC₅₀) | This compound (IC₅₀/EC₅₀) | Reference(s) |
| DPPH Radical Scavenging | 26.00 ± 0.10 µM (EC₅₀) | Data not available in comparative studies | |
| Nitric Oxide (NO) Inhibition | Potent inhibition observed, though specific IC₅₀ values vary between studies. | Potent inhibition observed, though specific IC₅₀ values vary between studies. |
Anti-inflammatory Activity and Signaling Pathways
Both molecules have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways.
-
This compound and the NF-κB Pathway: this compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
Ferulic Acid and the Nrf2 Pathway: Ferulic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the nuclear translocation of Nrf2, ferulic acid upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). There is also evidence that ferulic acid can inhibit the NF-κB pathway.
The following diagrams illustrate these key signaling pathways.
Figure 1: Simplified signaling pathway for the inhibition of NF-κB by this compound.
Figure 2: Simplified signaling pathway for the activation of Nrf2 by Ferulic Acid.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of this compound and ferulic acid.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from methodologies for determining the solubility of phenolic compounds.
Objective: To quantify and compare the aqueous solubility of this compound and ferulic acid.
Materials:
-
This compound
-
Ferulic Acid
-
Deionized water
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Prepare supersaturated solutions by adding an excess amount of either this compound or ferulic acid to a known volume of deionized water in separate sealed containers.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspensions at a high speed to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of deionized water to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for ferulic acid (around 320 nm).
-
Calculate the concentration of the dissolved compound using a pre-established calibration curve of known concentrations versus absorbance.
-
Determine the solubility in g/100 mL.
Stability-Indicating HPLC Method for Forced Degradation Studies
This protocol is based on established stability-indicating HPLC methods for ferulic acid and can be adapted for a comparative study.
Objective: To compare the stability of this compound and ferulic acid under various stress conditions.
Materials:
-
This compound and Ferulic Acid standards
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase HPLC column
-
Methanol, acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation
-
UV lamp for photostability testing
-
Oven for thermal stress testing
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of methanol/acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Column Temperature: 25-30 °C.
-
-
Standard and Sample Preparation: Prepare stock solutions of this compound and ferulic acid in a suitable solvent (e.g., methanol or water for SF).
-
Forced Degradation:
-
Acid/Base Hydrolysis: Treat solutions of each compound with HCl and NaOH at elevated temperatures. Neutralize the solutions before injection.
-
Oxidative Degradation: Treat solutions with H₂O₂.
-
Thermal Degradation: Expose solid samples and solutions to elevated temperatures.
-
Photodegradation: Expose solutions to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system. Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound over time.
-
Data Analysis: Calculate the percentage degradation of each compound under each stress condition. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for a comparative oral bioavailability study.
Objective: To compare the pharmacokinetic profiles and oral bioavailability of this compound and ferulic acid.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound and Ferulic Acid
-
Appropriate vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Dosing:
-
Divide rats into groups for oral and intravenous administration of each compound.
-
For oral administration, administer a defined dose of either this compound or ferulic acid suspended/dissolved in a suitable vehicle via oral gavage.
-
For intravenous administration, administer a lower dose of each compound via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the parent compound and its major metabolites in plasma.
-
Analyze the plasma samples to determine the concentration-time profiles.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t₁/₂).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100.
Figure 3: General experimental workflow for an in vivo oral bioavailability study.
Conclusion
The primary difference between this compound and ferulic acid lies in the transformation of the carboxylic acid group into a sodium salt, which confers significantly enhanced aqueous solubility and improved stability to this compound. These physicochemical advantages have profound implications for drug development, facilitating the formulation of aqueous-based delivery systems and potentially leading to improved oral bioavailability and more consistent therapeutic effects. While both compounds exhibit potent antioxidant and anti-inflammatory activities, their modulation of distinct, albeit interconnected, signaling pathways (NF-κB for this compound and Nrf2 for ferulic acid) suggests that their therapeutic applications could be tailored to specific pathological conditions. For researchers and drug development professionals, the choice between ferulic acid and this compound will depend on the desired formulation characteristics, route of administration, and the specific biological target. The information provided in this technical guide serves as a foundational resource for navigating these considerations and advancing the therapeutic development of these promising natural compounds.
References
A Technical Guide to the Natural Sources and Extraction of Sodium Ferulate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins of sodium ferulate, the sodium salt of the potent antioxidant ferulic acid. It details various methodologies for its extraction and purification from plant biomass, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and biological pathways. This document is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product chemistry, and the development of pharmaceutical and nutraceutical applications.
Natural Sources of this compound
This compound is the sodium salt of ferulic acid, a phenolic compound abundantly found throughout the plant kingdom.[1][2][3] Ferulic acid rarely exists in a free state; it is typically found ester-linked to polysaccharides such as arabinoxylans and pectin, or to lignin and other biopolymers within the plant cell wall.[4][5] Its extraction, therefore, necessitates the cleavage of these ester bonds.
The primary natural sources are concentrated in the seeds and leaves of various plants. Agro-industrial by-products are particularly rich and economically viable sources. Key traditional Chinese medicine herbs are also notable for their high content of ferulic acid and its derivatives.
Table 1: Prominent Natural Sources of Ferulic Acid
| Source Category | Specific Source | Typical Ferulic Acid Content | Reference(s) |
| Agro-Industrial By-products | Rice Bran | Up to 9 g/kg; a primary commercial source. | |
| Wheat Bran | Up to 5 g/kg. | ||
| Corn Kernel/Bran | Up to 50 g/kg in corn kernel. | ||
| Sugar Beet Pulp | Up to 9 g/kg. | ||
| Sugarcane Bagasse | A significant agricultural waste source. | ||
| Brewer's Spent Grain | Yields of ~145 mg/L from alkaline hydrolysis. | ||
| Traditional Chinese Herbs | Angelica sinensis (Dong Quai) | A well-established source used in traditional medicine. | |
| Ligusticum chuanxiong (Chuanxiong) | A key source for ferulic acid derivatives. | ||
| Cimicifuga heracleifolia | An active principle is this compound. | ||
| Other Plant Sources | Oats, Pineapple, Coffee, Nuts | Generally contain ferulic acid. |
Extraction Methodologies
The extraction of ferulic acid from plant biomass is the preliminary step to producing this compound. The process generally involves a pre-treatment, extraction/hydrolysis, and subsequent purification stages. The sodium salt is typically formed in the final steps by reacting the purified ferulic acid with a sodium base.
Alkaline Hydrolysis
Alkaline hydrolysis is the most conventional and widely documented method for releasing ferulic acid. It employs alkaline solutions, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to saponify the ester bonds linking ferulic acid to the plant cell wall matrix.
Experimental Protocol: Alkaline Hydrolysis of Sugarcane Bagasse
-
Preparation : Weigh 5 g of dried sugarcane bagasse (SCB) powder.
-
Hydrolysis : Mix the SCB powder with 150 mL of 1 M NaOH in an Erlenmeyer flask.
-
Incubation : Place the flask in a water bath shaker set to 60°C and 200 rpm for 4 hours to ensure complete hydrolysis.
-
Neutralization : After incubation, cool the hydrolysate to room temperature (approx. 20°C) and filter it. Neutralize the filtrate using 6 M hydrochloric acid (HCl).
-
Purification (Precipitation) : Add 95% ethanol to the neutralized filtrate, corresponding to three times the original volume. This step precipitates hemicelluloses and other polysaccharides.
-
Separation : Separate the precipitate by centrifugation. The supernatant contains the ferulic acid.
-
Concentration : Remove the excess ethanol from the supernatant using a rotary vacuum evaporator to yield a concentrated brown extract containing ferulic acid.
-
Final Filtration : Pass the extract through a 0.45-µm filter before analysis (e.g., HPLC) or conversion to this compound.
Enzymatic Hydrolysis
Enzymatic hydrolysis presents a greener alternative to harsh chemical methods. This technique uses specific enzymes, primarily feruloyl esterases, often in combination with other cell-wall-degrading enzymes like xylanases and cellulases, to selectively cleave the ester linkages.
Experimental Protocol: Enzymatic Release of Ferulic Acid from Rye Bran
-
Preparation : Weigh 100 µg of rye bran sample.
-
Enzyme Solution : Prepare a multi-enzyme complex solution (e.g., Viscozyme® L) at a concentration of 10 AGU (Alpha-Glucanase Units) per mL in 0.1 M sodium citrate buffer (pH 4.6).
-
Hydrolysis : Mix the bran sample with 1.0 mL of the enzyme solution.
-
Incubation : Incubate the mixture in a water bath at 55°C for up to 24 hours with constant agitation (85 rpm).
-
Reaction Termination : Terminate the enzymatic reaction by subjecting the slurry to ultrasonication (42 kHz) for 10 minutes at 25°C.
-
Sample Preparation : Collect a 300 µL aliquot and centrifuge at 20,160 x g for 10 minutes at 25°C.
-
Filtration : Filter the resulting supernatant through a 0.22 µm PVDF membrane filter prior to HPLC analysis.
Advanced Extraction Techniques
To enhance efficiency, reduce solvent consumption, and shorten extraction times, modern techniques are often employed, either alone or in combination with hydrolysis methods.
-
Ultrasound-Assisted Extraction (UAE) : This method utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer, leading to higher yields in shorter times. UAE can be used with various solvents, including green solvents like natural deep eutectic solvents (NADES).
-
Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to generate heat within the plant material, causing cell rupture due to increased internal pressure. This rapid, localized heating significantly accelerates the extraction process.
Experimental Protocol: Ultrasound-Assisted Extraction (General)
-
Preparation : Mix 2 g of dried, ground plant material with 40 mL of solvent (e.g., 70:30 ethanol:water, v/v) in an extraction vessel.
-
Sonication : Submerge the vessel in an ultrasonic bath or use a probe sonicator. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 50 W) for a defined period (e.g., 10-20 minutes). Maintain a constant temperature (e.g., 25-50°C).
-
Post-Extraction : After sonication, centrifuge the mixture at 5000 rpm for 10 minutes.
-
Collection : Collect the supernatant for analysis or further purification.
Quantitative Extraction Yields
The yield of ferulic acid is highly dependent on the natural source, pre-treatment, and the extraction method employed. Alkaline hydrolysis is effective, but optimized enzymatic and assisted extraction methods can achieve comparable or superior results under milder conditions.
Table 2: Comparative Yields of Ferulic Acid from Various Sources and Methods
| Natural Source | Extraction Method | Key Parameters | Yield | Reference(s) |
| Brewer's Spent Grain | Alkaline Hydrolysis | 2% NaOH, 120°C, 90 min | 145.3 mg/L | |
| Sugar Beet Pulp | Alkaline Hydrolysis | 2 M NaOH, 41°C, 12 hours | 758.6 mg GAE/100g db | |
| Rye Bran | Enzymatic Hydrolysis | Viscozyme® L, 24 h | 11.3 g/kg | |
| Wheat Bran | Enzymatic Hydrolysis | Viscozyme® L, 24 h | 8.6 g/kg | |
| Rice Bran Oil Soapstock | Homogenous Hydrolysis | KOH/γ-oryzanol (10/1), 75°C, 4 h | 80% | |
| Rice Bran Oil Soapstock | Ultrasound-Assisted Hydrolysis | 78-130 kHz | 90% | |
| Defatted Rice Bran | NADES-UAE | 50 W, 50°C, 16 min | 9.34 mg/g | |
| Corn Fiber | Ethanolic NaOH | 0.16 N NaOH, 87% EtOH, 100°C | 1.03% (FA + Ethyl Ferulate) |
GAE: Gallic Acid Equivalents; db: dry basis; NADES-UAE: Natural Deep Eutectic Solvent-Ultrasound-Assisted Extraction.
Biological Context and Signaling Pathways
This compound is recognized for its potent antioxidant and anti-inflammatory activities, which are central to its therapeutic applications, particularly in cardiovascular and cerebrovascular diseases. Its antioxidant effect is attributed to its phenolic structure, which can readily scavenge free radicals like reactive oxygen species (ROS).
Its anti-inflammatory action involves the modulation of key signaling pathways. For instance, this compound can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, it suppresses the transcription of genes encoding inflammatory mediators like cytokines and prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term this compound Supplementation Scavenges Oxygen Radicals and Reverses Liver Damage Induced by Iron Overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Natural Ferulic Acid - Ferulic Acid - Rice Bran Extract [xa-gs.com]
An In-Depth Technical Guide to the Chemical Structure and Stability of Sodium Ferulate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stability, and relevant experimental protocols for sodium ferulate. The information is intended to support research and development activities by providing detailed methodologies and quantitative data in a structured format.
Chemical Structure and Properties
This compound is the sodium salt of ferulic acid, a ubiquitous phenolic compound found in the cell walls of plants. The salt form enhances the aqueous solubility and stability of the parent compound, making it more suitable for pharmaceutical and nutraceutical applications.
Chemical Name: Sodium (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate Molecular Formula: C₁₀H₉NaO₄ Molecular Weight: 216.17 g/mol
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Soluble in water | [2][3] |
| pH (50 mg/mL solution) | 6.0 - 7.5 | [1] |
| UV max (in water) | 287 nm, 310 nm | [1] |
Stability Profile of this compound
The stability of this compound is a critical parameter for its formulation and storage. While generally more stable than ferulic acid, it is susceptible to degradation under certain conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the drug and its degradation products.
A forced degradation study on the related compound, ferulic acid, provides insights into the potential stability of this compound under various stress conditions. The following table summarizes the degradation of ferulic acid under acidic, basic, and photolytic stress.
| Stress Condition | Time | % Degradation of Ferulic Acid | Reference |
| 0.1 M HCl (Acidic) | 1 h | Not specified, but degradation products observed | |
| 0.1 M NaOH (Basic) | 1 h | Not specified, but degradation products observed | |
| Photolytic (in Methanol) | 6 h | Degradation observed and kinetics determined |
Note: Specific quantitative degradation data for this compound under these exact conditions was not available in the cited literature. The data for ferulic acid is presented as a surrogate to indicate potential degradation pathways.
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and activity assessment of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ferulic acid with a sodium base.
Protocol: Synthesis from Ferulic Acid and Sodium Bicarbonate
| Step | Parameter | Description | Reference |
| 1. Reactants | Ferulic Acid, Sodium Bicarbonate, Water | Dissolve sodium bicarbonate in water. | |
| 2. Reaction | Add ferulic acid to the sodium bicarbonate solution and stir in a boiling water bath until dissolved. | This reaction forms the sodium salt of ferulic acid. | |
| 3. Filtration | Filter the hot solution. | This step removes any insoluble impurities. | |
| 4. Crystallization | Allow the filtrate to cool to precipitate this compound crystals. | The decrease in temperature reduces the solubility of this compound, leading to crystallization. | |
| 5. Isolation | Filter the crystals and wash with ethanol. | Ethanol is used to wash away any remaining impurities that are soluble in it. | |
| 6. Drying | Dry the crystals below 50 °C. | This removes residual solvent to yield the final product. |
Characterization of this compound
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Protocol: HPLC-UV Analysis
| Parameter | Specification | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol : Water : Acetic Acid (48:52:1.5, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 320 nm | |
| Internal Standard | Tinidazole (for plasma samples) |
Protocol: NMR Spectroscopy
¹H NMR (DMSO-d₆):
-
δ 12.1 (s, 1H, -COOH), 9.5 (s, 1H, -OH), 7.5 (d, 1H, J=15.9 Hz, Ar-CH=), 7.3 (d, 1H, J=1.8 Hz, Ar-H), 7.1 (dd, 1H, J=8.1, 1.8 Hz, Ar-H), 6.8 (d, 1H, J=8.1 Hz, Ar-H), 6.4 (d, 1H, J=15.9 Hz, =CH-COOH), 3.8 (s, 3H, -OCH₃).
¹³C NMR (DMSO-d₆):
-
δ 168.4, 149.5, 148.3, 144.9, 126.2, 123.3, 116.0, 115.9, 111.5, 56.1.
Antioxidant Activity Assay
The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
| Step | Parameter | Description | Reference |
| 1. Reagents | DPPH solution in methanol, this compound solutions of varying concentrations, Methanol (as blank) | Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound. | |
| 2. Reaction | Mix the this compound solution with the DPPH solution. | The antioxidant (this compound) donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. | |
| 3. Incubation | Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). | The incubation allows the reaction to reach completion. | |
| 4. Measurement | Measure the absorbance of the solution at 517 nm using a spectrophotometer. | The decrease in absorbance is proportional to the radical scavenging activity. | |
| 5. Calculation | Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. | A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. |
Signaling Pathways
This compound exerts its biological effects, particularly its antioxidant and anti-inflammatory activities, by modulating key signaling pathways.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Signaling Pathway: Nrf2 Activation
This compound can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the antioxidant response.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound using a stability-indicating HPLC method is outlined below.
Caption: Workflow for forced degradation stability testing of this compound.
References
Potential Therapeutic Targets of Sodium Ferulate in Molecular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound derived from various plants, including the traditional Chinese medicine Angelica sinensis. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1] This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, offering insights into its potential therapeutic targets. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this promising compound.
Core Molecular Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several key signaling pathways implicated in the pathogenesis of various diseases. These include pathways central to inflammation, oxidative stress, cell survival, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[1] In human lung epithelial (A549) cells under oxidative stress, this compound (400 µg/mL) significantly decreased the mRNA expression of NF-κB (p65) and reduced the degradation of its inhibitor, IκBα. This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.[1] Furthermore, in a model of influenza virus infection, this compound was found to inhibit the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been demonstrated to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, thereby protecting cells from oxidative damage. In a study using high-glucose-treated HT22 hippocampal cells, this compound (50 and 100 µM) significantly upregulated the mRNA and protein expression of Nrf2 and HO-1. This activation of the Nrf2 pathway contributes to the neuroprotective effects of this compound by enhancing the cellular antioxidant defense mechanisms.
PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway to exert its neuroprotective effects. In a model of glutamate-induced neurotoxicity in cortical neurons, this compound prevented the decrease in the activity of the PI3K/Akt/p70S6K pathway. This protective effect was partly abrogated by PI3K inhibitors, confirming the pathway's involvement.
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation. This compound exhibits differential effects on these pathways. It has been shown to upregulate the pro-survival MEK/ERK1/2 pathway while suppressing the pro-apoptotic JNK and p38 MAPK pathways. For instance, in aged rat hippocampi, this compound treatment prevented the age-related increase in the IL-1β-induced JNK signaling pathway and upregulated the MEK/ERK1/2 survival pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on various molecular targets.
Table 1: Effects of this compound on NF-κB and Nrf2 Pathways
| Cell Line | Treatment Condition | This compound Concentration | Target | Effect | Significance |
| A549 (Human Lung Epithelial) | H₂O₂ (100µmol/L) | 400µg/mL | NALP3 mRNA | Decreased | P<0.05 |
| A549 (Human Lung Epithelial) | H₂O₂ (100µmol/L) | 400µg/mL | NF-κB (p65) mRNA | Decreased | P<0.05 |
| A549 (Human Lung Epithelial) | H₂O₂ (100µmol/L) | 400µg/mL | IκBα protein | Reduced degradation | P<0.05 |
| A549 (Human Lung Epithelial) | H₂O₂ (100µmol/L) | 400µg/mL | IL-1β secretion | Decreased | P<0.05 |
| HT22 (Mouse Hippocampal) | High Glucose (50 mM) | 50, 100, 250, 500 µM | Nrf2 mRNA | Increased | P<0.01 |
| HT22 (Mouse Hippocampal) | High Glucose (50 mM) | 50, 100, 250, 500 µM | Nrf2 protein | Increased | P<0.01 |
| HT22 (Mouse Hippocampal) | High Glucose (50 mM) | 50, 100, 250, 500 µM | NF-κB mRNA | Decreased (concentration-dependent) | P<0.01 |
Table 2: Effects of this compound on PI3K/Akt and MAPK Pathways
| Model System | Treatment Condition | This compound Concentration/Dose | Target Pathway | Effect |
| Cultured Cortical Neurons | Glutamate (50 µmol/L) | 100, 200, 500 µmol/L | PI3K/Akt/p70S6K | Prevented decrease in activity |
| Cultured Cortical Neurons | Glutamate (50 µmol/L) | 100, 200, 500 µmol/L | MEK/ERK1/2 | Prevented decrease in activity |
| Aged Rats | Aging | 100, 200 mg/kg per day | JNK | Suppressed age-related increase |
| Aged Rats | Aging | 100, 200 mg/kg per day | MEK/ERK1/2 | Upregulated |
| Aged Rats | Aging | 100, 200 mg/kg per day | Akt/p70S6K | Upregulated |
| Rat Hippocampus | Amyloid-beta | Not specified | p38 MAPK | Suppressed activation |
| Rat Hippocampus | Amyloid-beta | Not specified | ERK-1/2 | Upregulated |
| Rat Hippocampus | Amyloid-beta | Not specified | Akt/PKB | Upregulated |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Western Blotting for Protein Expression and Phosphorylation
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, Nrf2, p-Akt, total Akt) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized using an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix and specific primers for the target genes (e.g., NFKB1, NFE2L2, HMOX1, NALP3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β).
-
Sample Incubation: Cell culture supernatants or serum samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added, followed by streptavidin-HRP.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration is determined by comparison to a standard curve.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound and/or an inducing agent (e.g., high glucose).
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.
-
Measurement: The absorbance is measured at 450 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a multi-target compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival, such as NF-κB, Nrf2/HO-1, PI3K/Akt, and MAPK, underscores its relevance in the development of novel treatments for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This technical guide provides a foundational understanding of the molecular mechanisms of this compound, which can aid in the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate its therapeutic applications and to translate these promising preclinical findings into clinical practice.
References
Methodological & Application
Application Notes and Protocols for the Dissolution and Use of Sodium Ferulate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferulate, the sodium salt of ferulic acid, is a compound derived from the roots of plants such as Angelica sinensis and Ligusticum chuanxiong. It is recognized for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] Its enhanced water solubility compared to ferulic acid makes it a more bioavailable and effective compound for in vitro studies.[4] These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments, including recommended working concentrations and insights into its molecular mechanisms.
Product Information
-
Name: this compound
-
Molecular Formula: C₁₀H₉NaO₄
-
Molecular Weight: 216.17 g/mol [4]
-
Appearance: White to light yellow crystalline powder
-
Solubility: Soluble in water and DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in cell culture experiments.
| Parameter | Value | Cell Line/Context | Reference |
| Solubility in DMSO | Up to 43 mg/mL (198.91 mM) | General | |
| Working Concentration | 0.04, 0.1, 0.18, 0.28 mg/mL | Mouse Pulmonary Fibroblasts | |
| Working Concentration | 50, 100, 200 µmol/L | Vascular Smooth Muscle Cells (VSMCs) | |
| Working Concentration | 50, 100, 250, 500 µM | HT22 Mouse Hippocampal Cells | |
| Working Concentration | 10, 20, 40 µM | SaOS-2 and MG63 Osteosarcoma Cells | |
| IC₅₀ (FGFR1) | 3.78 µM | Enzyme Assay | |
| IC₅₀ (FGFR2) | 12.5 µM | Enzyme Assay |
Experimental Protocols
Preparation of a Sterile Stock Solution of this compound
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (1 mL or 5 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 21.62 mg of this compound powder to prepare 1 mL of a 100 mM stock solution.
-
Dissolution: Add 1 mL of sterile PBS to the tube containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
Sterile 100 mM this compound stock solution
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipettes and tips
Procedure:
-
Thawing: Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature or on ice.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution:
-
Add 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium.
-
-
Preparation: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Signaling Pathways and Experimental Workflow Diagrams
This compound Preparation Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound in Fibrosis
Caption: this compound inhibits the NALP3/TGF-β1/α-SMA pathway.
Antioxidant Signaling Pathway of this compound
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
References
- 1. Effect of this compound on human colonic anion secretion and the underlying signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound in cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Ferulate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound derived from various plants, including the traditional Chinese medicine Dong Quai (Angelica sinensis). It is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. These characteristics have led to its investigation in a variety of preclinical animal models for a range of diseases. This document provides detailed application notes and standardized protocols for the administration of this compound in several key animal models, along with summaries of quantitative data and visualizations of associated signaling pathways.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the administration protocols and key quantitative outcomes of this compound treatment in various animal models.
Table 1: this compound Administration in a Rat Model of Acetic Acid-Induced Colitis
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley rats | [1][2] |
| Disease Induction | Intracolonic enema with 8% (V/V) acetic acid | [1][2] |
| This compound Dose | 200, 400, and 800 mg/kg | [1] |
| Route of Administration | Intracolonic | |
| Treatment Frequency | Daily for 7 days, starting 24h after colitis induction | |
| Key Outcomes | - Dose-dependent reduction in Colon Mucosa Damage Index (CMDI) and Histopathological Score (HS).- Significant decrease in myeloperoxidase (MPO) activity, and malondialdehyde (MDA), nitric oxide (NO), prostaglandin E2 (PGE2), and thromboxane B2 (TXB2) levels.- Downregulation of iNOS, COX-2, and NF-κB p65 protein expression.- Increased superoxide dismutase (SOD) activity. |
Table 2: this compound Administration in a Rat Model of Age-Related Neurodegeneration
| Parameter | Details | Reference |
| Animal Model | Aged rats | |
| This compound Dose | 100 and 200 mg/kg per day | |
| Route of Administration | Dietary (enriched diet) | |
| Treatment Duration | 4 weeks | |
| Key Outcomes | - Prevention of age-related increase in IL-1β and IL-1β-induced JNK signaling.- Upregulation of MEK/ERK1/2 and Akt/p70S6K survival pathways.- Suppression of activated caspase-3, indicating reduced apoptosis.- Improved morphological changes in the hippocampal CA1 region. |
Table 3: this compound Administration in a Mouse Model of Silicosis-Induced Pulmonary Fibrosis
| Parameter | Details | Reference |
| Animal Model | Kunming mice | |
| Disease Induction | Bronchial infusion of a silicon dioxide (SiO₂) suspension (200 mg/kg) | |
| This compound Dose | 100 mg/kg | |
| Route of Administration | Bronchial infusion | |
| Treatment Regimen | Infusion for 4 weeks, following a 4-week disease induction period. | |
| Key Outcomes | - Reduced lung lesions and pulmonary fibrosis.- Inhibition of vimentin expression.- Downregulation of NALP3, TGF-β1, collagen-1, and α-SMA expression.- Inhibition of lung fibroblast proliferation. |
Table 4: this compound Administration in a Mouse Model of Influenza Virus Infection
| Parameter | Details | Reference |
| Animal Model | BALB/c mice | |
| Disease Induction | Intranasal inoculation with influenza A virus (A/FM/1/47(H1N1)) | |
| This compound Dose | Not explicitly stated in the abstract, but protective effects were observed. | |
| Route of Administration | Not explicitly stated in the abstract. | |
| Treatment Regimen | Not explicitly stated in the abstract. | |
| Key Outcomes | - Improved survival and mitigated weight loss.- Inhibition of influenza virus replication.- Activation of TLR7 and TLR9, leading to increased production of type I interferons.- Inhibition of the NF-κB pathway by preventing p65 translocation. |
Table 5: this compound Administration in a Mouse Model of Iron-Overload Induced Liver Damage
| Parameter | Details | Reference |
| Animal Model | Mice | |
| Disease Induction | Dietary iron overload (ferrocene 0.2% for 90 days, then 0.4% for 30 days) | |
| This compound Dose | Not explicitly stated, but compared to taurine as a standard antioxidant. | |
| Route of Administration | Dietary supplementation | |
| Treatment Duration | 15 weeks | |
| Key Outcomes | - Significant reduction in liver-to-body weight ratio.- Attenuation of elevated transaminase levels and hepatocyte apoptosis.- Decreased ROS production and prevention of mitochondrial swelling and dissipation of mitochondrial membrane potential. |
Experimental Protocols
Protocol for Acetic Acid-Induced Colitis and this compound Treatment in Rats
Objective: To induce acute colitis in rats and assess the therapeutic effects of intracolonic administration of this compound.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Acetic acid solution (8% v/v in sterile saline)
-
This compound (200, 400, 800 mg/kg)
-
5-Aminosalicylic acid (5-ASA) as a positive control (100 mg/kg)
-
Normal saline
-
Soft catheter (8 cm)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats for 24 hours with free access to water before colitis induction.
-
Induction of Colitis:
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
Gently insert a soft catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 1 mL of 8% acetic acid solution into the colon.
-
Keep the rat in a head-down position for 30 seconds to prevent leakage.
-
-
Animal Grouping: 24 hours after induction, randomly divide the animals into the following groups (n=8-10 per group):
-
Normal Control (no induction, saline administration)
-
Model Control (colitis induction, saline administration)
-
SF Treatment Groups (colitis induction, 200, 400, or 800 mg/kg SF administration)
-
Positive Control (colitis induction, 100 mg/kg 5-ASA administration)
-
-
This compound Administration:
-
Prepare fresh solutions of this compound and 5-ASA in normal saline daily.
-
Administer the respective treatments intracolonically once daily at the same time (e.g., 8:00 am) for 7 consecutive days.
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for clinical signs of colitis (body weight loss, stool consistency, rectal bleeding).
-
At the end of the 7-day treatment period, euthanize the animals.
-
Collect the colon for macroscopic scoring (Colon Mucosa Damage Index - CMDI), histopathological analysis (Histopathological Score - HS), and biochemical assays (MPO, MDA, NO, PGE2, TXB2, SOD, iNOS, COX-2, NF-κB).
-
Protocol for Age-Related Neurodegeneration and this compound Treatment in Rats
Objective: To investigate the neuroprotective effects of dietary this compound supplementation in aged rats.
Materials:
-
Aged rats (e.g., 20-24 months old) and young control rats (e.g., 3-4 months old)
-
Standard rat chow
-
This compound
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week.
-
Divide the aged rats into three groups (n=8-10 per group):
-
Aged Control (standard diet)
-
SF Treatment Group 1 (diet enriched with 100 mg/kg/day SF)
-
SF Treatment Group 2 (diet enriched with 200 mg/kg/day SF)
-
-
Include a group of young rats on a standard diet as a baseline control.
-
-
Diet Preparation and Administration:
-
Calculate the daily food intake per rat.
-
Incorporate the calculated daily dose of this compound into the standard rat chow for the treatment groups. Ensure homogenous mixing.
-
Provide the respective diets and water ad libitum for 4 weeks.
-
-
Endpoint and Analysis:
-
At the end of the 4-week period, euthanize the animals.
-
Isolate the hippocampus from the brain.
-
Perform Western blotting to analyze the expression of proteins in the IL-1β/JNK and MEK/ERK1/2, Akt/p70S6K signaling pathways.
-
Conduct Nissl staining to observe morphological changes in the hippocampal CA1 region.
-
Use immunohistochemistry for markers of astrocyte and microglia activation (e.g., GFAP and OX-42).
-
Protocol for Silicosis-Induced Pulmonary Fibrosis and this compound Treatment in Mice
Objective: To induce pulmonary fibrosis in mice using silicon dioxide and evaluate the therapeutic potential of this compound.
Materials:
-
Kunming mice (male, 20-22 g)
-
Silicon dioxide (SiO₂) suspension
-
This compound (100 mg/kg)
-
Pentobarbital sodium for anesthesia
-
Sterile physiological saline
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Induction of Silicosis:
-
Anesthetize mice with an intraperitoneal injection of 1% pentobarbital sodium (0.2 mL).
-
Perform a non-invasive intratracheal instillation of the SiO₂ suspension (200 mg/kg) to induce silicosis.
-
-
Animal Grouping and Treatment:
-
Divide the animals into four groups (n=10 per group):
-
Control: Bronchial infusion of sterile saline for 8 weeks.
-
SF Control: Bronchial infusion of saline for 4 weeks, followed by 100 mg/kg SF for 4 weeks.
-
Silicosis Model: Bronchial infusion of SiO₂ for 4 weeks, followed by saline for 4 weeks.
-
SF Treatment: Bronchial infusion of SiO₂ for 4 weeks, followed by 100 mg/kg SF for 4 weeks.
-
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice every 2 days for the 8-week duration.
-
At the end of the experiment, euthanize the mice.
-
Collect lung tissue for hematoxylin-eosin (H&E) and Masson's trichrome staining to assess lung injury and fibrosis.
-
Perform Western blotting and qRT-PCR to analyze the expression of fibrosis-related proteins and genes (vimentin, NALP3, TGF-β1, collagen-1, α-SMA).
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways influenced by this compound in the described animal models.
Caption: Neuroprotective signaling pathways of this compound in aging.
Caption: Anti-fibrotic signaling pathway of this compound in silicosis.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Sodium Ferulate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies to evaluate the efficacy of Sodium Ferulate (SF). The protocols detailed below cover various disease models, including cerebral ischemia, Alzheimer's disease, and liver fibrosis, reflecting the broad therapeutic potential of this compound.
Overview of this compound's In Vivo Efficacy
This compound, the sodium salt of ferulic acid, is a compound derived from various traditional Chinese medicines and has demonstrated a range of pharmacological activities.[1] In vivo studies have substantiated its efficacy in multiple disease models, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-fibrotic properties. These effects are mediated through the modulation of key signaling pathways, making it a promising candidate for further drug development.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various in vivo studies, providing a clear comparison of this compound's efficacy across different models and dosages.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)
| Parameter | Control Group | This compound Group | Percentage Improvement | Reference |
| **Infarct Volume (mm³) ** | 168.1 ± 42.2 | 61.5 ± 28.7 | ~63% | [2] |
| Neurological Deficit Score | Significantly higher | Substantially decreased (P<0.05) | - | [2] |
Table 2: Neuroprotective Effects of this compound in Aged Rats
| Parameter | Aged Control Group | SF (100 mg/kg/day) | SF (200 mg/kg/day) | Reference |
| IL-1β Protein Levels | Significantly enhanced | Prevented age-related increase | Prevented age-related increase | [3][4] |
| Phospho-JNK1/2 Levels | Significantly enhanced | Prevented age-related increase | Prevented age-related increase | |
| Phospho-ERK1/2 Levels | Downregulated | Prevented age-related change | Prevented age-related change | |
| Phospho-Akt Levels | Downregulated | Prevented age-related change | Prevented age-related change |
Table 3: Anti-fibrotic Efficacy of this compound in a Rat Model of Liver Fibrosis (CCl₄-induced)
| Parameter | CCl₄ Group | Ferulic Acid + CCl₄ Group | Effect | Reference |
| Plasma ALT Levels | Upregulated | Attenuated | P<0.05 | |
| Plasma AST Levels | Upregulated | Attenuated | P<0.05 | |
| Liver Hydroxyproline (Hyp) | Upregulated | Attenuated | P<0.05 | |
| p-Smad2 Protein Levels | Significantly upregulated | Returned to normal | P<0.05 | |
| p-Smad3 Protein Levels | Significantly upregulated | Returned to normal | P<0.05 |
Experimental Protocols
Cerebral Ischemia Efficacy Study
Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To evaluate the neuroprotective effects of this compound against focal cerebral ischemic injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (dissolved in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Intraluminal filament for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Materials for Western blotting and immunohistochemistry
Protocol:
-
Animal Grouping: Randomly divide rats into a sham-operated group, a control (MCAO + vehicle) group, and an SF-treated (MCAO + SF) group.
-
MCAO Surgery: Anesthetize the rats. Perform the MCAO using the intraluminal filament technique to occlude the middle cerebral artery for a specified duration (e.g., 2 hours), followed by reperfusion.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal injection at a predetermined dose (e.g., 100 mg/kg) at the onset of reperfusion.
-
Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: Sacrifice the animals and perfuse the brains. Section the brains and stain with TTC. Calculate the infarct volume as a percentage of the total brain volume.
-
Molecular Analysis: Homogenize brain tissue from the ischemic hemisphere to analyze protein expression levels of relevant markers (e.g., PSD-95, ERK, Akt) via Western blotting.
Alzheimer's Disease Efficacy Study
Model: Transgenic Mouse Model of Alzheimer's Disease (e.g., PSAPP mice)
Objective: To assess the efficacy of this compound in mitigating Alzheimer's-like pathology and cognitive deficits.
Materials:
-
Transgenic mice expressing human APP and PSEN1 mutations (e.g., PSAPP) and wild-type littermates.
-
This compound (incorporated into the diet or for oral gavage)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies) and ELISA.
Protocol:
-
Animal Grouping and Treatment: Group transgenic mice into a vehicle-treated group and an SF-treated group. Administer SF orally (e.g., mixed in chow at 0.5% or via gavage) for an extended period (e.g., 6-10 months).
-
Behavioral Testing: After the treatment period, conduct a battery of behavioral tests to assess cognitive function, including spatial learning and memory (Morris water maze) and working memory (Y-maze).
-
Tissue Collection: Following behavioral testing, sacrifice the mice and collect brain tissue.
-
Pathological Analysis:
-
Aβ Plaque Load: Perform immunohistochemistry on brain sections using antibodies against Aβ to quantify the area and number of amyloid plaques.
-
Aβ Levels: Measure the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) in brain homogenates using ELISA.
-
-
Biochemical Analysis: Analyze brain homogenates for markers of oxidative stress, neuroinflammation, and key signaling molecules via Western blotting or other appropriate assays.
Liver Fibrosis Efficacy Study
Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
Objective: To determine the anti-fibrotic effects of this compound.
Materials:
-
Male Wistar rats (180-220g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (as a vehicle for CCl₄)
-
This compound (for oral administration)
-
Kits for measuring liver function enzymes (ALT, AST) and hydroxyproline content.
-
Reagents for Western blotting and histological staining (H&E, Masson's trichrome).
Protocol:
-
Animal Grouping: Divide rats into a control group, a CCl₄ model group, and an SF + CCl₄ treatment group.
-
Induction of Fibrosis: Induce liver fibrosis by intraperitoneal injection of CCl₄ (e.g., 1 ml/kg, 1:1 in olive oil) twice a week for a period of 4-8 weeks.
-
Drug Administration: Administer this compound orally on days when CCl₄ is not injected.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum analysis and excise the liver for histological and biochemical analysis.
-
Biochemical Analysis: Measure serum levels of ALT and AST. Determine the hydroxyproline content in liver tissue as an indicator of collagen deposition.
-
Histological Analysis: Fix liver tissue sections and stain with H&E to assess liver architecture and with Masson's trichrome to visualize collagen deposition and the extent of fibrosis.
-
Molecular Analysis: Prepare liver tissue lysates to analyze the expression of key fibrotic markers (e.g., α-SMA, Collagen I) and signaling proteins (e.g., p-Smad2, p-Smad3) by Western blotting.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathways of this compound
This compound exerts its neuroprotective effects by modulating multiple signaling pathways. In the context of aging and neurodegeneration, SF has been shown to suppress pro-inflammatory and apoptotic pathways while upregulating cell survival signals.
References
- 1. Pharmacological actions of this compound in cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound on transient focal cerebral ischemia by weakening activation of postsynaptic density-95 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound and signal transduction mechanisms in the aged rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Neuroprotective effect of this compound and signal transduction mechanisms in the aged rat hippocampus | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Quantification of Sodium Ferulate in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Sodium Ferulate (SF), the sodium salt of ferulic acid, in various biological matrices using High-Performance Liquid Chromatography (HPLC). These methods are crucial for pharmacokinetic, bioavailability, and bioequivalence studies.
Overview of Analytical Methods
The quantification of this compound, which exists as ferulic acid in biological systems, is commonly achieved using reversed-phase HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The choice of method depends on the required sensitivity and the complexity of the biological matrix. Key steps in the analytical workflow include sample preparation to remove interfering substances, chromatographic separation, and detection.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification in Plasma
This protocol is adapted from a validated method for the determination of this compound in beagle dog plasma and is suitable for pharmacokinetic studies.[1]
2.1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., caffeic acid at 100 µg/mL or tinidazole).[1][2]
-
Add 200 µL of methanol to precipitate plasma proteins.[2]
-
Vortex the mixture for 15 minutes.[2]
-
Centrifuge at 1,500 x g for 15 minutes.
-
Collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 100 µL of the filtrate into the HPLC system.
2.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (80:20, v/v). Alternatively, a mixture of methanol and water (45:55 v/v) adjusted to pH 2.8 can be used.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 320 nm or 325 nm.
-
Column Temperature: Ambient or controlled at 25 ± 2°C.
-
Injection Volume: 10-100 µL.
2.1.3. Method Validation Parameters
-
Linearity: The method should be linear over a concentration range of 0.05 to 10 µg/mL.
-
Limit of Quantification (LOQ): A typical LOQ is around 50 ng/mL.
Protocol 2: HPLC-ESI-MS Method for High-Sensitivity Quantification in Human Plasma
This protocol is based on a highly sensitive method using liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) for human plasma analysis.
2.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add an appropriate internal standard.
-
Add an extraction solvent such as ethyl ether or acetic ether.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC-MS system.
2.2.2. HPLC-MS Conditions
-
Column: Agilent ZORBAX SB-C18 (3.5 µm, 100 mm x 3.0 mm).
-
Mobile Phase: Methanol and 0.05% acetic acid (40:60, v/v).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte and mobile phase.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
2.2.3. Method Validation Parameters
-
Linearity: The calibration curve is typically linear over a range of 0.007 to 4.63 nM/mL.
-
Lower Limit of Quantification (LLOQ): A highly sensitive method can achieve an LLOQ of 0.007 nM/mL.
Data Presentation
The following tables summarize the quantitative data from various published HPLC methods for this compound (ferulic acid) analysis in biological samples.
Table 1: HPLC-UV Methods for this compound Quantification
| Parameter | Method 1 (Plasma) | Method 2 (Plasma, Bile, Urine, Tissue) |
| Biological Matrix | Beagle Dog Plasma | Rat Plasma, Bile, Urine, Tissue Homogenates |
| Column | C18 | Luna C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | 0.5% Acetic Acid:Acetonitrile (80:20, v/v) | Methanol:Water (45:55, v/v), pH 2.8 |
| Flow Rate | Not Specified | 0.7 mL/min |
| Detection Wavelength | 320 nm | 325 nm |
| Linearity Range | 0.05 - 10 µg/mL | 0.05 - 100 µg/mL |
| LOQ | 51.4 ng/mL | 0.05 µg/mL |
| Internal Standard | Tinidazole | Caffeic Acid |
Table 2: HPLC-MS Methods for this compound Quantification
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma) |
| Biological Matrix | Human Plasma | Human Plasma |
| Column | Agilent ZORBAX SB-C18 (3.5 µm, 100 mm x 3.0 mm) | Hedera ODS-2 |
| Mobile Phase | Methanol:0.05% Acetic Acid (40:60, v/v) | Methanol:5 mmol·L(-1) Ammonium Acetate with 0.05% Acetic Acid (34:66, v/v) |
| Flow Rate | Not Specified | 0.4 mL/min |
| Detection | ESI-MS | ESI-MS/MS (MRM) |
| Linearity Range | 0.007 - 4.63 nM/mL | 0.1 - 5 ng/mL |
| LLOQ | 0.007 nM/mL | Not Specified |
| Internal Standard | Not Specified | Not Specified |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described HPLC methods.
Caption: Workflow for HPLC-UV quantification of this compound.
Caption: Workflow for HPLC-MS/MS quantification of this compound.
References
Application Notes: Investigating Inflammatory Pathways In Vitro Using Sodium Ferulate
Introduction
Sodium ferulate, the sodium salt of ferulic acid, is a compound derived from various plants, including the traditional Chinese medicine Dong Quai (Angelica sinensis)[1][2]. It is well-documented for its potent antioxidant and anti-inflammatory properties[1][3][4]. These characteristics make it a valuable tool for researchers studying the molecular mechanisms of inflammation. In vitro, this compound has been shown to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Its ability to scavenge reactive oxygen species (ROS) further contributes to its anti-inflammatory effects by mitigating oxidative stress, a known trigger of inflammation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study inflammatory pathways in vitro. This document outlines common in vitro inflammation models, detailed experimental protocols, and expected outcomes based on existing literature.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of the NF-κB Pathway: A central pathway in inflammation, NF-κB activation leads to the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of inflammatory mediators.
-
Modulation of the MAPK Pathway: The MAPK signaling cascade plays a crucial role in cellular responses to external stressors, including inflammatory stimuli. This compound has been observed to suppress the phosphorylation of p38 MAPK, a key component of this pathway, which is involved in the production of inflammatory cytokines like IL-1β.
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound can attenuate the expression of NLRP3, thereby reducing the downstream inflammatory response.
-
Antioxidant Activity: this compound is an effective scavenger of free radicals, including ROS. By reducing oxidative stress, it can prevent the activation of inflammation triggered by cellular damage.
In Vitro Models of Inflammation
To study the anti-inflammatory effects of this compound, various in vitro models can be employed. A common approach is to induce an inflammatory response in cultured cells using specific stimuli.
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW 264.7 cell line) and microglia (e.g., HMC3 cell line). LPS activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the NF-κB and MAPK pathways.
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress and Inflammation: H₂O₂ is a strong oxidizing agent that can induce oxidative stress and subsequent inflammation in various cell types, such as human lung epithelial cells (A549). This model is particularly useful for studying the interplay between oxidative stress and inflammatory pathways.
-
Cytokine-Induced Inflammation: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β) can be used to stimulate inflammation in cells such as human umbilical vein endothelial cells (HUVECs) or chondrocytes. This allows for the investigation of specific cytokine-mediated signaling pathways.
Data Presentation: Efficacy of this compound in In Vitro Models
The following tables summarize quantitative data from various studies, demonstrating the effective concentrations of this compound and its impact on key inflammatory markers.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| A549 (Human Lung Epithelial) | H₂O₂ (100 µmol/L) | 400 µg/mL | Decreased mRNA and protein expression of NLRP3 and NF-κB (p65) | |
| HT22 (Mouse Hippocampal) | High Glucose (50 mM) | 50, 100 µM | Attenuated ROS generation, downregulated NF-κB expression | |
| Rat Osteoarthritis Chondrocytes | IL-1β | Not specified | Inhibited IKK/NF-κB signaling pathway | |
| Lung Fibroblasts | Not specified (in vitro fibrosis model) | 0.1, 0.28 mg/mL | Inhibited expression of TGF-β1, NALP3, collagen-1, α-SMA, and p-p38 | |
| RAW 264.7 (Mouse Macrophage) | LPS | Not specified | Down-regulated NF-κB response and Nrf2 activities |
Table 2: Effect of this compound on Inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | This compound Treatment | Cytokine | Percent Reduction | Reference |
| A549 | H₂O₂ (100 µmol/L) | 400 µg/mL | IL-1β | Significant decrease (P<0.05) | |
| Rat Hippocampus (in vivo) | Aβ1-40 | 100, 200 mg/kg | IL-1β | Attenuated increase | |
| Lung Fibroblasts | Not specified | 0.04 - 0.28 mg/mL | IL-1β | Dose-dependent decrease (P<0.01) | |
| Caco-2 | TNF-α/IL-1β | Not specified | TNF-α, IL-1β, IL-6, MCP-1 | Decreased expression | |
| HUVECs | TNF-α | Not specified | Pro-inflammatory cytokines | Downregulated expression |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the anti-inflammatory effects of this compound.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder, to be dissolved in sterile PBS or culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 5x10⁴ cells/well in a 96-well plate for viability assays, 1x10⁶ cells/well in a 6-well plate for protein/RNA analysis). Allow cells to adhere overnight.
-
This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours. Include a vehicle control (medium without this compound).
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce inflammation. Do not add LPS to the negative control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite (a stable product of NO) in the culture supernatant.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2).
-
Protein Expression Analysis: Lyse the cells and extract total protein. Perform Western blotting to analyze the protein levels of key signaling molecules (e.g., phosphorylated-p65, p65, phosphorylated-p38, p38).
-
Protocol 2: H₂O₂-Induced Oxidative Stress and Inflammation in A549 Cells
Objective: To investigate the protective effect of this compound against H₂O₂-induced inflammation and oxidative stress.
Materials:
-
A549 human lung epithelial cell line
-
Appropriate cell culture medium (e.g., F-12K Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
Reagents for ROS detection (e.g., DCFH-DA)
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Cell Culture and Seeding: Culture and seed A549 cells as described for RAW 264.7 cells.
-
Experimental Groups: Divide the cells into four groups: Control, H₂O₂ stress group (100 µmol/L H₂O₂), this compound intervention group (e.g., 400 µg/mL this compound + 100 µmol/L H₂O₂), and a this compound only group.
-
Treatment:
-
For the intervention group, pre-treat cells with this compound for a designated time (e.g., 2 hours).
-
Add H₂O₂ to the H₂O₂ stress and intervention groups.
-
Incubate for an appropriate duration (e.g., 24 hours).
-
-
Analysis:
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA and flow cytometry or a fluorescence plate reader.
-
Western Blotting: Analyze the protein expression of NLRP3, IκBα, and NF-κB (p65).
-
qRT-PCR: Measure the mRNA levels of NLRP3 and NFKB1 (p65).
-
ELISA: Quantify the secretion of IL-1β in the cell culture supernatant.
-
Visualizations
Signaling Pathways
Caption: this compound's inhibition of key inflammatory signaling pathways.
Experimental Workflow
Caption: General experimental workflow for in vitro inflammation studies.
References
Application Notes and Protocols for Sodium Ferulate Stock Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferulate, the sodium salt of ferulic acid, is a compound of significant interest in biomedical research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antithrombotic, and neuroprotective effects.[1][2][3] Found in the roots of plants like Angelica sinensis and Ligusticum chuanxiong, it is being investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases.[3] Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound solutions for use in various research applications, including cell culture-based assays.
Data Presentation: Quantitative Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Solvent | Notes | Source |
| Molecular Weight | 216.17 g/mol | - | - | [1] |
| Solubility | Soluble | Water | Insoluble in fats and oils. | |
| 2 mg/mL (9.25 mM) | DMSO | Use fresh DMSO as moisture can reduce solubility. | ||
| 43 mg/mL (198.91 mM) | DMSO | Use fresh DMSO as moisture can reduce solubility. | ||
| 16.6 mg/mL (76.79 mM) | DMSO | - | ||
| Storage (Powder) | 3 years at -20°C | - | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | |
| Storage (Stock Solution) | Aliquots at -20°C or -80°C | Appropriate Solvent | Avoid repeated freeze-thaw cycles. | General Lab Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Aqueous Buffer
This protocol is suitable for experiments where an aqueous-based solution is required, such as in many cell culture applications.
Materials:
-
This compound powder (light yellow solid)
-
Sterile phosphate-buffered saline (PBS), pH 7.4, or other desired sterile aqueous buffer
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile cryovials for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Using a sterile serological pipette, add the required volume of sterile PBS or other aqueous buffer to achieve the desired final concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Sterilization: To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C to maintain stability and prevent contamination. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol is ideal for preparing a high-concentration stock solution that can be diluted to a final working concentration in cell culture medium or other aqueous buffers.
Materials:
-
This compound powder
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Sterile cryovials for aliquoting
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile DMSO to achieve the desired concentration.
-
Mixing: Tightly cap the tube and vortex until the this compound is completely dissolved. Gentle warming may be applied if needed.
-
Aliquoting and Storage: Dispense the DMSO stock solution into small, single-use aliquots in sterile cryovials. Store the aliquots at -20°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing sterile this compound stock solutions.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways.
1. Anti-inflammatory and Antiviral Signaling:
This compound can activate the TLR7/9-MyD88-IRF7 pathway, leading to the production of type I interferons, and inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: this compound's dual action on immune signaling pathways.
2. Cardioprotective Signaling:
In the context of cardiac hypertrophy, this compound has been shown to inhibit the PKC/MAPK signaling pathway.
Caption: Inhibition of the PKC/MAPK pathway by this compound.
3. Neuroprotective Signaling:
This compound exhibits neuroprotective effects by upregulating the MEK/ERK1/2 and Akt/p70S6K survival pathways.
Caption: Upregulation of cell survival pathways by this compound.
References
Application Notes and Protocols for Determining Sodium Ferulate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound derived from the medicinal plant Angelica sinensis. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis and inhibit proliferation in various cancer cell lines.[2] Accurate and reliable assessment of its cytotoxic effects is crucial for preclinical drug development and for understanding its mechanism of action. This document provides detailed protocols for commonly used cell viability assays—MTT, MTS, and LDH—to determine the cytotoxicity of this compound, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for ferulic acid (FA), the active component of this compound, and for this compound (SF) itself in various cell lines. These values can serve as a reference for designing dose-response experiments.
Table 1: IC50 Values of Ferulic Acid (FA) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| EC-1 | Esophageal Squamous Cell Carcinoma | ~40 | 48 hours |
| TE-4 | Esophageal Squamous Cell Carcinoma | ~40 | 48 hours |
| LNCaP | Prostate Cancer | 500 | Not Specified |
| PC-3 | Prostate Cancer | 300 | Not Specified |
| MCF7 | Breast Cancer | 750 (free FA) / 250 (encapsulated) | 24, 48, 72 hours |
| 4T1 | Breast Cancer | 750 (free FA) / 250 (encapsulated) | 24, 48, 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | 500 | 72 hours |
Table 2: Cytotoxic Effects of this compound (SF) on a Neuronal Cell Line
| Cell Line | Cell Type | Concentration (µM) | Effect |
| HT22 | Hippocampal Neurons | 250, 500 | Decreased cell viability[3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (SF) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Target cells
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of SF to the respective wells. Include a vehicle control (medium with the same solvent concentration used for SF) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is reduced by viable cells into a soluble formazan product.
Materials:
-
This compound (SF) stock solution
-
Combined MTS/PES solution
-
Cell culture medium
-
96-well plates
-
Target cells
-
Microplate reader
Protocol:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Compound Treatment: Follow the same procedure as the MTT assay.
-
MTS Addition: After the incubation period, add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the same formula as the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound (SF) stock solution
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
96-well plates
-
Target cells
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 100 µL of the different concentrations to the wells. Include a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the end of incubation).
-
Incubation: Incubate for the desired time period.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Visualizations
Experimental Workflow
References
- 1. Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ferulic Acid in Selected Malignant Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates high-glucose-induced oxidative injury in HT22 hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and stability of Sodium Ferulate in aqueous solutions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Sodium Ferulate. The focus is on addressing common challenges related to its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of this compound in aqueous solutions.
Solubility Issues
Q1: What is the expected aqueous solubility of this compound? A: this compound is the sodium salt of ferulic acid and is generally considered soluble in water.[1][2] While its parent compound, ferulic acid, has very low water solubility (0.78 g/L), the salt form is significantly more soluble.[3] For practical purposes, solutions of up to 50 mg/mL can be prepared in water, provided the pH is maintained in the range of 6.0 to 7.5.[4]
Q2: My this compound solution is cloudy and has formed a precipitate. What is the likely cause? A: The most common cause of precipitation is a drop in the solution's pH. This compound is the salt of a weak acid, ferulic acid, which has a pKa of approximately 4.6.[5] If the pH of your aqueous solution drops below 6, the ferulate salt will begin to convert back into the protonated ferulic acid form. Since ferulic acid is poorly soluble in water, it will precipitate out of the solution.
Q3: How can I prevent my this compound solution from precipitating? A: To prevent precipitation, it is critical to control the pH of the solution. Using a buffer system to maintain a pH between 6.0 and 7.5 is highly recommended. Additionally, avoiding acidic conditions or the addition of acidic reagents to the solution will maintain the compound in its soluble salt form.
Q4: Are there methods to further enhance the solubility of this compound for high-concentration studies? A: Yes, several formulation strategies can be employed. One effective method is complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin). Cyclodextrins have a hydrophobic inner cavity that can encapsulate the non-polar part of the ferulate molecule, while the hydrophilic exterior improves its interaction with water, thereby enhancing overall solubility and stability.
Stability Issues
Q1: How stable is this compound in an aqueous solution? A: this compound, like many phenolic compounds, is susceptible to degradation in aqueous solutions. Its stability is influenced by exposure to light, oxygen, heat, and non-optimal pH levels. For experimental consistency, it is often recommended to prepare solutions fresh daily and protect them from environmental stressors.
Q2: My this compound solution has turned yellow or brown. What does this indicate? A: A color change to yellow or brown is a common indicator of degradation, specifically oxidation. The phenolic group in the this compound structure is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This leads to the formation of colored degradation products.
Q3: What are the primary degradation pathways for this compound? A: Based on forced degradation studies, which are designed to identify potential degradation routes, the primary pathways for this compound are:
-
Oxidation: Degradation caused by exposure to oxygen or oxidizing agents.
-
Photolysis: Degradation induced by exposure to light, particularly UV light.
-
Hydrolysis: Degradation in water, which can be significantly accelerated under strongly acidic or basic conditions.
Q4: How can I prepare a more stable this compound solution for my experiments? A: To enhance stability, consider the following measures:
-
Protect from Light: Prepare and store the solution in amber-colored vials or glassware wrapped in aluminum foil.
-
Minimize Oxygen Exposure: Use de-gassed water or buffer to prepare the solution. For longer-term storage, sparging the solution and the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.
-
Control Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to slow the rate of degradation.
-
Use Antioxidants: In some formulations, the addition of an antioxidant, such as ascorbic acid, can be used to protect this compound from oxidative degradation.
-
Maintain Optimal pH: Use a buffer to keep the pH within the stable range of 6.0-7.5.
Troubleshooting Guides
Guide 1: Low Solubility or Precipitate Formation
| Symptom | Possible Cause | Recommended Solution |
| Powder does not fully dissolve | Solution is saturated or pH is too low. | 1. Confirm you are below the solubility limit (~50 mg/mL). 2. Check the pH of the solvent. Adjust to pH 7.0-7.5 with a suitable buffer (e.g., phosphate buffer). |
| Solution becomes cloudy or forms a precipitate over time | pH has decreased due to CO₂ absorption from the air or interaction with other components. | 1. Re-measure and adjust the pH of the solution. 2. Prepare the solution in a buffer instead of unbuffered water. 3. Consider using a complexing agent like HP-β-cyclodextrin to increase the solubility margin. |
| Precipitation occurs upon mixing with acidic media | The compound is converting to the insoluble ferulic acid form (pKa ~4.6). | This is expected behavior. For experiments requiring acidic conditions, consider a formulation approach such as creating a cyclodextrin inclusion complex, which can protect the molecule from pH-induced precipitation. |
Guide 2: Solution Discoloration and Degradation
| Symptom | Possible Cause | Recommended Solution |
| Solution turns yellow/brown shortly after preparation | Oxidation and/or photodegradation. | 1. Prepare solutions fresh immediately before use. 2. Use amber glassware or wrap containers in foil to protect from light. 3. Prepare solutions using de-gassed solvents and consider flushing the container with nitrogen or argon. |
| Loss of potency or appearance of extra peaks in HPLC analysis | Chemical degradation (hydrolysis, oxidation). | 1. Confirm the pH of the solution is in the optimal 6.0-7.5 range. 2. Store stock solutions at 2-8°C and protect from light. 3. Perform a forced degradation study to identify the nature of the degradants and the conditions causing them. |
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Compound | This compound | |
| Molecular Formula | C₁₀H₉NaO₄ | |
| Molecular Weight | 216.17 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Aqueous Solubility | Soluble; up to 50 mg/mL at pH 6.0-7.5 | |
| Parent Compound | Ferulic Acid | |
| Ferulic Acid pKa | ~4.6 |
Table 2: Recommended Conditions for Aqueous Solutions
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.5 | Maintains the soluble ferulate ion form and minimizes hydrolysis. |
| Solvent | Buffered Water (e.g., PBS pH 7.4) | Prevents pH drift and subsequent precipitation. |
| Storage Temperature | 2 - 8 °C (Short-term) | Slows the rate of chemical degradation. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. |
| Atmosphere | Minimize oxygen (use de-gassed solvent) | Reduces the rate of oxidative degradation. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution (10 mg/mL)
-
Prepare Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.4. De-gas the buffer by sonicating under vacuum for 15 minutes or by sparging with nitrogen gas.
-
Weigh Compound: Accurately weigh 100 mg of this compound powder using an analytical balance and place it into a 10 mL amber volumetric flask.
-
Dissolve: Add approximately 8 mL of the de-gassed phosphate buffer (pH 7.4) to the flask.
-
Mix: Gently swirl or vortex the flask until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction. A brief sonication in a water bath can aid dissolution if needed.
-
Final Volume: Once dissolved, add the buffer to bring the total volume to the 10 mL mark. Invert the flask several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, flush the headspace of the flask with nitrogen gas, seal tightly, and store at 2-8°C for no more than 24-48 hours. For best results, prepare fresh daily.
Protocol 2: General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 4-8 hours. If no degradation occurs, consider increasing the acid concentration or temperature (e.g., 60°C). After the incubation period, neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-4 hours. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 4-8 hours.
-
Thermal Degradation: Place the solid powder in a 70°C oven for 24-48 hours. Also, place a sealed vial of the stock solution at 70°C for the same duration.
-
Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify degradation products and calculate the percentage loss of the parent compound.
Protocol 3: Example of a Stability-Indicating HPLC-DAD Method
This protocol is based on published methods for ferulic acid and is suitable for separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Methanol (or Acetonitrile) and water containing a pH modifier.
-
Example Isocratic Mobile Phase: Methanol and 0.5% aqueous acetic acid (pH ~3.0) in a 48:52 (v/v) ratio.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 320 nm (a wavelength of maximum absorbance for ferulic acid/ferulate).
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare samples and standards, diluting them to a final concentration within the linear range of the method (e.g., 10-70 µg/mL) using the mobile phase as the diluent.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the samples and record the chromatograms.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the main this compound peak and from each other, as demonstrated in the forced degradation study.
-
Visualized Workflows and Pathways
Diagram 1: Troubleshooting this compound Solubility Issues
References
Technical Support Center: Sodium Ferulate Stability in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the common stability issues encountered with Sodium Ferulate during long-term storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to assist you in your experimental and formulation development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound during long-term storage?
A1: The most frequently reported stability issues with this compound, particularly in aqueous solutions, are discoloration (yellowing or browning), precipitation, and a decrease in potency over time. These issues are often exacerbated by exposure to light, elevated temperatures, and high humidity.
Q2: What causes the discoloration of this compound solutions?
A2: Discoloration of this compound solutions is primarily due to oxidation. The phenolic hydroxyl group in the ferulic acid moiety is susceptible to oxidation, which can be initiated by exposure to light (photodegradation), heat, or the presence of metal ions. This process can lead to the formation of colored degradation products.
Q3: Why does this compound precipitate out of solution during storage?
A3: Precipitation can occur for several reasons. Changes in pH can significantly affect the solubility of this compound. A decrease in pH can cause the protonation of the carboxylate group, leading to the formation of the less soluble ferulic acid. Additionally, interactions with other components in a formulation or the formation of insoluble degradation products can also lead to precipitation.
Q4: What factors have the most significant impact on the stability of this compound?
A4: The key factors influencing the stability of this compound are:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV and visible light can induce photodegradation.
-
Humidity: For solid forms of this compound, moisture can promote degradation and physical changes.
-
pH: The stability of this compound in solution is highly pH-dependent.
-
Presence of Oxidizing Agents and Metal Ions: These can catalyze degradation reactions.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution
Problem: Your this compound solution has developed a yellow or brown tint during storage.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation due to Light Exposure | Store solutions in amber or light-protectant containers. Minimize exposure to ambient light during handling. |
| Thermal Degradation | Store solutions at recommended low temperatures (e.g., 2-8°C), avoiding freezing unless stability data supports it. |
| Presence of Metal Ion Contaminants | Use high-purity solvents and reagents. Consider the use of a chelating agent (e.g., EDTA) in the formulation, after validating its compatibility and impact on efficacy. |
| High pH | While a slightly alkaline pH can improve solubility, a very high pH may increase susceptibility to oxidation. Buffer the solution to a stable pH range, typically near neutral, and monitor pH over time. |
Issue 2: Precipitation in this compound Solution
Problem: You observe solid particles or a precipitate in your this compound solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| pH Shift to Acidic Range | Ensure the solution is adequately buffered to a pH where this compound remains soluble. Monitor the pH of the solution throughout its shelf life. The solubility of sodium salts of weak acids like ferulic acid is pH-dependent[1]. |
| Formation of Insoluble Degradation Products | This may be a consequence of significant degradation. Re-evaluate storage conditions (temperature, light protection) to minimize degradation. Analyze the precipitate to identify its composition. |
| Excipient Incompatibility | Conduct compatibility studies with individual excipients to identify any interactions leading to precipitation. Reformulate with alternative, compatible excipients if necessary. |
| Supersaturation | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system at the storage temperature. |
Issue 3: Loss of Potency
Problem: Analytical testing reveals a significant decrease in the concentration of this compound over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Chemical Degradation (Hydrolysis, Oxidation) | Implement stricter control over storage conditions (temperature, light, humidity). Consider the inclusion of antioxidants in the formulation, following thorough compatibility and efficacy testing. |
| Adsorption to Container Surface | Investigate potential interactions between this compound and the container material. Consider using different types of containers (e.g., glass vs. specific types of plastic) and test for recovery over time. |
| Inaccurate Analytical Method | Ensure your analytical method is stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products. Validate the method according to ICH guidelines. |
Quantitative Stability Data
| Storage Condition | Expected Impact on Stability |
| Elevated Temperature (e.g., 40°C) | Significant increase in degradation rate. |
| High Humidity (e.g., 75% RH) for solid form | Increased moisture sorption, potentially leading to hydrolysis and physical changes. |
| Exposure to UV/Visible Light | Accelerated degradation through photolytic pathways. |
| Refrigerated (2-8°C), Protected from Light | Generally the most stable condition for solutions. |
| Frozen (-20°C) | May improve stability, but freeze-thaw studies are necessary to ensure no precipitation or degradation occurs upon thawing. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. It is essential to validate this method for your specific formulation and equipment.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
Materials and Equipment:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | A mixture of Methanol and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 48:52 (v/v). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 - 20 µL |
| Run Time | Sufficient to allow for the elution of all degradation products (e.g., 15-20 minutes). |
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can resolve the this compound peak from all potential degradation products.
-
Linearity: Analyze a series of solutions of known concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Signaling Pathways and Experimental Workflows
This compound is known to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
References
Technical Support Center: Optimizing Sodium Ferulate Concentration for In Vitro Antioxidant Assays
Welcome to the technical support center for optimizing the use of sodium ferulate in in vitro antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in common in vitro antioxidant assays?
A1: The optimal concentration of this compound is assay-dependent. For cellular antioxidant assays, a concentration range of 50 µM to 100 µM has been shown to be effective in reducing reactive oxygen species (ROS) production without compromising cell viability.[1] Higher concentrations (250-500 µM) have been observed to decrease cell viability.[1] For chemical-based assays like DPPH, ABTS, and FRAP, the concentration range will depend on the specific assay conditions and the expected antioxidant capacity. It is recommended to perform a dose-response curve to determine the EC50 or IC50 value for your specific experimental setup.
Q2: Is this compound soluble in aqueous solutions for in vitro assays?
A2: Yes, a key advantage of this compound is its higher stability and water solubility compared to ferulic acid, making it easier to dissolve in aqueous buffers used for in vitro assays.[1][2] This improved solubility minimizes the need for organic co-solvents that could interfere with the assay or affect cell viability in cellular assays.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent. For most in vitro assays, sterile, deionized water or a buffer appropriate for your assay (e.g., phosphate-buffered saline for cellular assays) is recommended. Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be serially diluted to the desired working concentrations. To minimize degradation, it is best to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C and protect them from light.
Q4: What is the primary mechanism of antioxidant action for this compound?
A4: this compound, a salt of ferulic acid, exerts its antioxidant effects primarily through its potent free radical scavenging activity.[2] Its phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, this compound can modulate cellular antioxidant pathways, such as the Nrf2/HO-1 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.
Q5: Can this compound interfere with the reagents used in antioxidant assays?
A5: Like other phenolic compounds, this compound has the potential to interfere with certain assay reagents. For instance, its inherent reducing capacity can lead to false positives in assays that measure the reduction of a chromogen. It is crucial to include appropriate vehicle controls and blanks to account for any non-specific reactions.
Data Presentation: Antioxidant Activity of Ferulic Acid
| Assay | Compound | IC50/EC50 (µM) | Trolox Equivalent (TEAC) | Ferric Reducing Power | Reference |
| DPPH | Ferulic Acid | 26.00 ± 0.10 | Not Reported | Not Applicable | |
| ABTS | Ferulic Acid | Not Reported | Higher than methyl and ethyl ferulate | Not Applicable | |
| FRAP | Ferulic Acid | Not Applicable | Not Applicable | Similar to iso-ferulic acid and coniferyl aldehyde |
Experimental Protocols & Methodologies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a DPPH working solution: Dissolve DPPH in methanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution in methanol.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of your this compound dilutions or a standard antioxidant (like Trolox or ascorbic acid) to the wells. For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Prepare the ABTS•+ working solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of your this compound dilutions or a standard (like Trolox).
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of your this compound dilutions or a standard (e.g., FeSO₄·7H₂O).
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known concentration of Fe²⁺ and express the results as ferric reducing power equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS generation.
Materials:
-
Human hepatocarcinoma HepG2 cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Cell culture medium and reagents
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound (e.g., 50-500 µM) and DCFH-DA (25 µM) for 1 hour.
-
-
Induction of Oxidative Stress: Add AAPH (600 µM) to induce peroxyl radical formation.
-
Measurement: Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve and compare the treated cells to the control to determine the cellular antioxidant activity.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no antioxidant activity detected | 1. Concentration of this compound is too low: The concentration may be below the detection limit of the assay. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Incorrect assay conditions: pH, incubation time, or temperature may not be optimal. | 1. Perform a dose-response curve with a wider range of concentrations. 2. Prepare fresh solutions of this compound. Store stock solutions in aliquots at -20°C and protect from light. 3. Verify and optimize assay parameters according to established protocols. |
| High background signal or interference | 1. Intrinsic absorbance/fluorescence of this compound: The compound itself may absorb light at the assay wavelength. 2. Reaction with assay reagents: this compound may directly react with the chromogen in a non-antioxidant capacity. 3. Solvent effects: The solvent used to dissolve this compound may interfere with the assay. | 1. Run a sample blank containing this compound without the radical/reagent to subtract the background absorbance/fluorescence. 2. Include appropriate controls to assess non-specific reactions. 3. As this compound is water-soluble, use aqueous buffers as the primary solvent to minimize solvent-related interference. |
| Poor reproducibility of results | 1. Inconsistent pipetting: Inaccurate or inconsistent volumes can lead to significant variability. 2. Fluctuations in temperature or incubation time: These can affect the reaction kinetics. 3. Instability of reagents: DPPH and ABTS•+ solutions can degrade over time, especially when exposed to light. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Maintain consistent temperature and incubation times for all samples. 3. Prepare fresh radical solutions for each experiment and protect them from light. |
| Precipitation in assay wells | 1. Low solubility at working concentration: Although more soluble than ferulic acid, high concentrations may still precipitate in certain buffers. 2. Interaction with buffer components: this compound may interact with salts in the buffer, leading to precipitation. | 1. Check the solubility of this compound in your specific assay buffer at the desired concentrations. You may need to adjust the concentration or the buffer composition. 2. Consider using a different buffer system if precipitation persists. |
| Unexpected color changes | 1. Oxidation of this compound: Phenolic compounds can oxidize, leading to a color change (often browning). | 1. Prepare fresh solutions and minimize exposure to air and light. Consider preparing solutions under an inert atmosphere (e.g., nitrogen) for sensitive experiments. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vitro antioxidant assays.
Caption: Activation of the Nrf2 pathway by this compound.
References
Troubleshooting Sodium Ferulate degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ferulate. The information is designed to help you identify and resolve potential issues related to the degradation of this compound in your experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent. Could degradation be the cause?
A1: Yes, inconsistent results are a common sign of this compound degradation. This compound, while more stable in solid form and more water-soluble than its parent compound, ferulic acid, is susceptible to degradation in solution, especially under certain conditions.[1][2] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of byproducts with different activities, thus affecting the reproducibility of your experiments.
Q2: What are the main factors that can cause this compound to degrade in my experiments?
A2: The primary factors that can induce the degradation of this compound in solution are:
-
pH: Ferulic acid, the active component of this compound, is known to be less stable in alkaline conditions.[3] It is more stable at a slightly acidic pH.
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Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can cause isomerization of the trans-ferulic acid to its cis-isomer and other photolytic degradation products.[3]
-
Oxidation: As a potent antioxidant, this compound is prone to oxidation, especially in the presence of oxygen and metal ions.[1] This is a key mechanism of its degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q3: I've noticed a change in the color of my this compound solution. What does this indicate?
A3: A color change, such as yellowing or browning, in your this compound solution is a strong indicator of degradation, likely due to oxidation and the formation of polymeric degradation products. You should prepare fresh solutions if you observe any discoloration.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, adhere to the following best practices:
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Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO or water) and store them at -20°C or -80°C for long-term use. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
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Use Freshly Prepared Solutions: For optimal results, prepare working solutions fresh for each experiment from a frozen stock.
-
pH Control: Maintain the pH of your experimental media in the slightly acidic to neutral range if possible. Avoid highly alkaline conditions.
-
Light Protection: Protect your this compound solutions from light by using amber-colored tubes or by wrapping your containers in aluminum foil. This is particularly crucial if your experimental setup involves prolonged exposure to light.
-
Use High-Purity Water and Reagents: Use deoxygenated, high-purity water (e.g., Milli-Q) to prepare aqueous solutions to minimize oxidative degradation.
-
Control Temperature: Perform experiments at a controlled and consistent temperature. Avoid exposing solutions to high temperatures for extended periods.
Q5: What are the expected degradation products of this compound?
A5: The degradation of this compound can result in several products, including:
-
Cis-isomers of ferulic acid: Formed due to photolytic stress.
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Oxidative coupling products: As an antioxidant, ferulic acid can be oxidized to form various reactive intermediates and dimers.
-
Under anaerobic conditions, potential degradation products of ferulic acid include p-hydroxycinnamic acid, cinnamic acid, and phenylpropionic acid.
Q6: I suspect my this compound has degraded. How can I confirm this and quantify the remaining active compound?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound and quantify its degradation. An appropriate HPLC method will allow you to separate the intact this compound from its degradation products and accurately measure its concentration.
Quantitative Data on this compound Stability
While specific degradation kinetics are highly dependent on the exact experimental conditions (e.g., buffer composition, presence of other molecules), the following table summarizes qualitative stability data from forced degradation studies on ferulic acid, which is indicative of the stability of this compound in solution.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | Degradation observed | |
| Base Hydrolysis | 0.1 M NaOH | Degradation observed | |
| Oxidative | 3% H₂O₂ | Degradation observed | |
| Photolytic | UV light exposure | Degradation observed |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method for this compound
This protocol is adapted from a validated method for ferulic acid and is suitable for assessing the stability of this compound.
Objective: To quantify the concentration of this compound and separate it from its degradation products.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Orthophosphoric acid
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol : Water (pH 3.0 with orthophosphoric acid) (48:52 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 ± 2°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Run Time | 8 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by diluting with the mobile phase to concentrations ranging from 10 to 70 µg/mL.
-
Sample Preparation: Dilute your experimental samples containing this compound with the mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in your samples from this curve. Degradation is indicated by a decrease in the peak area of this compound and the appearance of new peaks at different retention times.
Signaling Pathway Diagrams
This compound is known to modulate several key signaling pathways involved in inflammation and oxidative stress.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Caption: Workflow for troubleshooting this compound degradation.
References
How to prevent precipitation of Sodium Ferulate in culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of Sodium Ferulate in your cell culture media.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in experimental settings.
Q1: Why is my this compound precipitating immediately after being added to the culture medium?
Possible Causes:
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific culture medium. While this compound is water-soluble, its solubility can be affected by the complex mixture of salts, amino acids, and other components in the media.[1][2]
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Temperature Shock: Adding a cold, concentrated stock solution of this compound to warmer culture media can cause a rapid decrease in solubility, leading to precipitation.[3][4]
-
Localized High Concentration: Inadequate mixing upon addition can create localized areas of high concentration, causing the compound to fall out of solution before it has a chance to disperse.
Solutions:
| Solution | Description |
| Pre-warm Media | Always pre-warm your culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[5] |
| Vortex Gently | Immediately after adding the stock solution to the media, vortex or swirl the solution gently to ensure rapid and even dispersion. |
| Lower Stock Concentration | Consider preparing a less concentrated stock solution to reduce the risk of precipitation upon dilution into the media. |
| Determine Solubility Limit | Perform a solubility test to determine the maximum concentration of this compound your specific culture medium can support. See the experimental protocol below. |
Q2: I observed precipitation in my culture plates after a few hours or days in the incubator. What could be the cause?
Possible Causes:
-
Interaction with Media Components: this compound, as a phenolic compound, can interact with components in the culture medium over time. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in culture media, are known to form insoluble salts with various compounds.
-
pH Shift: The CO₂ environment in an incubator is designed to maintain the pH of the medium (typically 7.2-7.4) through a bicarbonate buffering system. If the buffering is inadequate or the CO₂ levels are incorrect, the pH can shift, potentially reducing the solubility of this compound.
-
Evaporation: Over time, evaporation from the culture vessel can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.
Solutions:
| Solution | Description |
| Media Selection | If possible, use a culture medium with lower concentrations of calcium and magnesium. Prepare media by dissolving CaCl₂ separately in deionized water before adding other components. |
| pH Stability | Ensure your medium is properly buffered for the incubator's CO₂ concentration. Use of HEPES buffer can sometimes provide additional pH stability. |
| Chelating Agents | In some cases, the addition of a weak chelating agent like citrate (in the form of sodium citrate) at a low concentration might help to sequester divalent cations, but this must be tested for effects on cell health and the experiment. |
| Proper Sealing | Ensure culture flasks and plates are properly sealed to minimize evaporation. Monitor the humidity levels in your incubator. |
Q3: How should I prepare and store my this compound stock solution to minimize precipitation issues?
Possible Causes:
-
Improper Solvent: While this compound is water-soluble, using a different solvent like DMSO for an initial high-concentration stock is common for many compounds. However, the final concentration of such solvents in the media must be kept low (typically <0.5%) to avoid cytotoxicity.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.
-
Low Storage Temperature: Storing the solution at very low temperatures (-20°C or -80°C) can cause the compound to precipitate out of the solvent.
Solutions:
| Solution | Description |
| Recommended Solvent | Prepare stock solutions in a recommended solvent. For this compound, sterile water is a good starting point. If using DMSO, ensure the final concentration in the media is non-toxic to your cells. |
| Aliquot Stock Solutions | Aliquot your stock solution into single-use volumes. This will prevent the need for repeated freeze-thaw cycles. |
| Storage Conditions | Store aliquots at the recommended temperature. Before use, gently warm the aliquot to room temperature or 37°C and vortex to ensure any precipitate is redissolved. |
Experimental Protocols
Protocol: Determining the Maximum Solubility of this compound in Your Culture Medium
Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO for stock solution
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Your specific cell culture medium (e.g., DMEM, RPMI-1640), supplemented as for your experiments
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (e.g., 37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile water or DMSO. Ensure the powder is completely dissolved. Gentle warming and vortexing can be used.
-
Pre-warm Medium: Pre-warm your complete culture medium to 37°C.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to create a 2-fold serial dilution series starting from a concentration you expect to be too high.
-
Example: Prepare concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, and a vehicle control (the same amount of solvent used for the stock solution).
-
-
Incubation: Aliquot the dilutions into a 96-well plate or microcentrifuge tubes and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).
-
Observation:
-
Visual Inspection: Check for any visible precipitate or cloudiness in the samples.
-
Microscopic Examination: Pipette a small volume from each sample onto a slide and examine under a microscope at 10x and 20x magnification. Look for crystalline structures, which would indicate precipitation.
-
-
Determine Maximum Solubility: The highest concentration that remains clear and free of crystals after the incubation period is the maximum practical working concentration for your experimental conditions.
Data Presentation
Solubility Troubleshooting Summary
| Factor | Potential Issue | Recommendation |
| Concentration | Exceeding solubility limit in media. | Determine max solubility via protocol. |
| Temperature | Temperature shock from cold stock. | Pre-warm media to 37°C before adding stock. |
| pH | Media pH shift in incubator. | Ensure proper buffering (Bicarbonate, HEPES). |
| Divalent Cations | Formation of insoluble salts with Ca²⁺/Mg²⁺. | Use low-calcium media if possible. |
| Evaporation | Increased concentration over time. | Ensure proper flask/plate sealing. |
Solubility Log for this compound (Template)
Use the table below to record the results of your solubility experiments.
| Culture Medium | Serum % | Test Concentration (µM) | Incubation Time (hrs) | Precipitate Observed (Yes/No) | Notes |
| e.g., DMEM | 10% | 200 | 24 | Yes | Fine crystals visible |
| e.g., DMEM | 10% | 100 | 24 | No | Clear solution |
Visualizations
Factors Leading to this compound Precipitation
Caption: Factors influencing this compound precipitation and corresponding preventative measures.
References
Factors affecting the bioavailability of Sodium Ferulate in vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Sodium Ferulate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo bioavailability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific questions and solutions for problems you may encounter during your experiments.
Pre-clinical Pharmacokinetics
Question: I am observing high variability in the plasma concentrations of this compound between my animal subjects. What could be the cause?
Answer: High inter-individual variability is a common challenge in preclinical pharmacokinetic studies. Several factors could be contributing to this:
-
Fasting Status: Ensure that all animals are fasted for a consistent period before dosing. The presence of food can significantly alter gastric emptying time and gastrointestinal pH, leading to variable absorption.[1][2][3] It is recommended to fast rodents for 12-18 hours and larger animals like dogs for 18-24 hours, with free access to water.
-
Gastrointestinal pH: The pH of the gastrointestinal tract can influence the solubility and stability of this compound.[4] Variations in individual animal gut physiology can lead to differences in absorption.
-
Stress: Handling and dosing procedures can induce stress in animals, which can alter gastrointestinal motility and blood flow, thereby affecting drug absorption. Acclimatize animals to the experimental procedures to minimize stress.
-
Coprophagy in Rodents: Rodents engage in coprophagy (ingestion of feces), which can introduce variability by altering gut microflora and potentially reintroducing the compound or its metabolites. Housing animals in metabolic cages that prevent coprophagy can mitigate this.
-
Genetic Differences: Genetic polymorphisms in drug transporters and metabolizing enzymes can lead to significant differences in drug disposition among animals of the same species.
Troubleshooting Tip: To minimize variability, standardize the experimental conditions as much as possible. This includes using animals from the same vendor, of the same age and sex, and maintaining a consistent diet, housing, and light/dark cycle.
Question: The oral bioavailability of my this compound formulation is lower than expected. What are the potential reasons?
Answer: Low oral bioavailability of this compound can be attributed to several factors:
-
Poor Solubility and Dissolution: this compound, although more soluble than ferulic acid, may still exhibit dissolution rate-limited absorption, especially in acidic environments like the stomach.[5] The compound's solubility is pH-dependent.
-
First-Pass Metabolism: Ferulic acid, the active moiety of this compound, undergoes extensive first-pass metabolism, primarily in the liver and potentially in the intestine. This can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, limiting its absorption.
-
Instability: this compound may be unstable in the acidic environment of the stomach, leading to degradation before it can be absorbed.
Troubleshooting Tip: Consider formulation strategies to improve bioavailability. This could include the use of absorption enhancers, mucoadhesive polymers to increase residence time at the absorption site, or encapsulation in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) to improve solubility and potentially bypass first-pass metabolism.
Analytical Methodology
Question: I am having trouble with the HPLC-UV/MS analysis of this compound in plasma samples. What are some common issues and how can I resolve them?
Answer: Challenges in the bioanalysis of this compound are often related to sample preparation, chromatographic separation, and detection.
-
Poor Peak Shape/Tailing: This can be due to interactions between the analyte and active sites on the column. Ensure the mobile phase pH is appropriate to maintain this compound in a consistent ionization state. Adding a small amount of an acid like acetic acid or formic acid to the mobile phase can improve peak shape.
-
Low Sensitivity/Recovery: this compound can bind to plasma proteins. An efficient protein precipitation step is crucial. Acetonitrile is commonly used for this purpose. A liquid-liquid extraction can also be employed to clean up the sample and concentrate the analyte.
-
Matrix Effects in LC-MS/MS: Endogenous components in plasma can co-elute with this compound and cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate this, optimize the chromatographic separation to separate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Instability in Matrix: this compound may be unstable in plasma samples, even when stored frozen. It is essential to perform stability studies at various conditions (bench-top, freeze-thaw cycles, long-term storage) to ensure the integrity of the samples.
Troubleshooting Tip: Always perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to ensure your analytical method is reliable. This includes assessing selectivity, linearity, accuracy, precision, recovery, and stability.
In Vitro-In Vivo Correlation (IVIVC)
Question: My in vitro Caco-2 permeability results for this compound are not correlating well with my in vivo absorption data. Why might this be?
Answer: Discrepancies between Caco-2 permeability and in vivo absorption are common and can arise from several factors:
-
Involvement of Multiple Transporters: Caco-2 cells express a range of transporters, but the expression levels may not fully recapitulate the in vivo situation in terms of transporter type and density along the entire length of the intestine. Ferulic acid transport may involve monocarboxylate transporters (MCTs) like MCT1 and MCT4, and potentially Organic Anion Transporting Polypeptides (OATPs), which may have different expression patterns in Caco-2 cells versus the in vivo intestine.
-
Metabolism: Caco-2 cells have some metabolic capacity, but it is significantly lower than that of the liver and even the intestinal epithelium in vivo. If this compound undergoes significant gut metabolism, the Caco-2 model will overestimate its absorption.
-
Role of the Mucus Layer: The Caco-2 model lacks the mucus layer present in the intestine, which can be a significant barrier to drug absorption.
-
Efflux Ratio Interpretation: A high efflux ratio in Caco-2 cells suggests the involvement of transporters like P-gp or MRPs. However, the in vivo impact of these transporters can be influenced by factors like transporter saturation at higher drug concentrations and inhibition by other compounds or food components, which are not always replicated in the in vitro model.
Troubleshooting Tip: To improve the predictive power of your in vitro studies, consider using co-cultures of Caco-2 cells with mucus-secreting cells (like HT29-MTX) to better mimic the intestinal barrier. Also, investigate the involvement of specific transporters by using known inhibitors in your Caco-2 experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioavailability of this compound. Note: Data for this compound is often reported as ferulic acid, its active form.
Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Angoroside C (prodrug) | 100 (oral) | 24.38 ± 11.9 | 0.25 | 313.72 ± 70.94 | |
| Angoroside C (prodrug) | 5 (IV) | 382.57 ± 108.9 | - | 2000.6 ± 567.6 |
Table 2: Bioanalytical Method Parameters for this compound Quantification
| Analytical Method | Matrix | LLOQ | Linearity Range | Precision (%RSD) | Accuracy | Reference |
| HPLC-ESI-MS | Human Plasma | 0.007 nM/mL | 0.007 - 4.63 nM/mL | < 12% | Within acceptable limits | |
| HPLC-UV | Beagle Dog Plasma | 51.4 ng/mL | 0.05 - 10 µg/mL | Not specified | Within acceptable limits | |
| HPLC-MS/MS | Human Plasma | 0.1 ng/mL | 0.1 - 5 ng/mL | < 9.2% | 95.4% - 111.4% |
Detailed Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
This compound stock solution
-
Lucifer yellow solution (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (37°C).
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the transport buffer containing this compound at the desired concentration to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the transport buffer containing this compound to the basolateral chamber (donor).
-
Add fresh transport buffer to the apical chamber (receiver).
-
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the drug across the monolayer (µmol/s).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
-
Bioanalytical Method Validation for this compound in Plasma
This protocol outlines the key steps for validating an HPLC or LC-MS/MS method for the quantification of this compound in plasma, based on FDA and EMA guidelines.
Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended use.
Validation Parameters:
-
Selectivity and Specificity:
-
Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the detection of this compound and the internal standard (IS).
-
-
Calibration Curve and Linearity:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
The calibration curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentrations covering the expected range of study samples.
-
Assess the linearity of the curve using an appropriate regression model (e.g., weighted linear regression). The correlation coefficient (r²) should be >0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).
-
-
Lower Limit of Quantification (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
-
Recovery:
-
Determine the extraction efficiency of this compound from the plasma matrix. Compare the analyte response from extracted samples to the response from unextracted standards.
-
-
Matrix Effect:
-
Evaluate the effect of the plasma matrix on the ionization of the analyte and IS (for LC-MS/MS methods). Compare the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
-
-
Stability:
-
Assess the stability of this compound in plasma under various conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration representative of sample handling.
-
Long-Term Stability: Under frozen storage conditions for the expected duration of the study.
-
Stock Solution Stability: At room and refrigerated temperatures.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Key pathways affecting this compound absorption in an enterocyte.
Caption: Troubleshooting workflow for low this compound bioavailability.
References
- 1. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast-Fed Variability: Insights into Drug Delivery, Molecular Manifestations, and Regulatory Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food, gastrointestinal pH, and models of oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Commercial Sodium Ferulate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of commercial Sodium Ferulate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is the sodium salt of ferulic acid, a phenolic compound naturally found in the cell walls of plants.[1] It is more water-soluble than ferulic acid, making it easier to use in aqueous solutions for experimental purposes.[2] In research, this compound is widely investigated for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4] It is commonly used in studies related to cardiovascular diseases, neurodegenerative disorders, and as a protective agent against oxidative stress-induced cell damage.
Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the primary causes?
Inconsistent results with different batches of this compound can stem from several factors, primarily related to the purity and physicochemical properties of the compound. The most common causes include:
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Presence of Impurities: Residual starting materials, intermediates, or by-products from the synthesis process can vary between batches.
-
Degradation Products: this compound can degrade upon exposure to light, heat, or certain pH conditions.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility and bioavailability.
-
Residual Solvents: Solvents used during manufacturing may not be completely removed and can impact biological systems.
-
Water Content: The hydration state of the sodium salt can vary, affecting the actual concentration of the active compound.
Q3: How can we proactively screen new batches of this compound for potential variability?
It is highly recommended to perform a set of quality control experiments on each new batch before its use in critical experiments. A tiered approach can be effective:
-
Basic Characterization: Visually inspect for color and consistency. Perform simple solubility tests.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any potential impurities or degradants.
-
Quantification: Use UV-Vis Spectrophotometry for a quick quantification of the this compound concentration in a prepared stock solution.
-
Functional Assay: Perform a simple, rapid in vitro assay, such as a cell-free antioxidant assay (e.g., DPPH or ABTS) or a cell-based antioxidant assay, to confirm biological activity.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Cell-Based Antioxidant Assays
You may observe that different batches of this compound exhibit varying levels of protection against oxidative stress in your cell culture model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent antioxidant activity.
Detailed Steps & Protocols:
-
Step 1: Assess Purity and Integrity by HPLC.
-
Objective: To separate and quantify this compound from potential impurities and degradation products.
-
Protocol: See "Experimental Protocol 1: Purity Assessment by HPLC-UV."
-
Interpretation: Compare the chromatograms of different batches. Look for variations in the main peak's area percentage (purity) and the presence of additional peaks which may indicate impurities.
-
-
Step 2: Verify Stock Solution Concentration by UV-Vis Spectrophotometry.
-
Objective: To confirm the accuracy of the prepared stock solution concentrations.
-
Protocol: See "Experimental Protocol 2: Quantification by UV-Vis Spectrophotometry."
-
Interpretation: The calculated concentrations for stock solutions from different batches should be consistent. Discrepancies may point to issues with weighing, solubility, or water content.
-
-
Step 3: Compare Biological Activity with a Standardized Cell-Based Assay.
-
Objective: To directly compare the functional antioxidant capacity of different batches in a controlled cellular environment.
-
Protocol: See "Experimental Protocol 3: Cell-Based Antioxidant Assay."
-
Interpretation: If purity and concentration are confirmed to be similar, yet biological activity differs, this could suggest the presence of non-UV active impurities or differences in cellular uptake.
-
Issue 2: Unexpected Cytotoxicity at Higher Concentrations
A new batch of this compound shows toxicity to your cells at concentrations that were previously well-tolerated.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Residual Solvents | Some organic solvents used in synthesis can be cytotoxic. Request a certificate of analysis (CoA) from the supplier that includes residual solvent analysis. If unavailable, consider sourcing from a different supplier. |
| Heavy Metal Contamination | Heavy metals can be introduced during the manufacturing process. If suspected, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis. |
| Specific Impurities | An unknown impurity may have cytotoxic effects. Use HPLC-MS to identify the unknown peak and consult literature for its potential toxicity. |
Data Presentation
Table 1: Example HPLC Purity Analysis of Three Commercial Batches of this compound
| Batch ID | Retention Time (min) | Peak Area (%) | Number of Impurity Peaks |
| SF-Batch-A | 4.25 | 99.5% | 2 |
| SF-Batch-B | 4.28 | 97.8% | 5 |
| SF-Batch-C | 4.23 | 99.2% | 3 |
Table 2: Example UV-Vis Quantification of Stock Solutions from Different Batches
| Batch ID | Expected Concentration (mg/mL) | Measured Concentration (mg/mL) | % Difference |
| SF-Batch-A | 1.00 | 0.99 | -1.0% |
| SF-Batch-B | 1.00 | 0.92 | -8.0% |
| SF-Batch-C | 1.00 | 1.01 | +1.0% |
Experimental Protocols
Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water:Acetic Acid (30:69:1.5, v/v/v). Filter and degas the mobile phase.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare solutions of each batch of this compound at the same concentration as the standard in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 322 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention times and peak areas. Calculate the purity of each batch based on the area percentage of the main peak.
Experimental Protocol 2: Quantification by UV-Vis Spectrophotometry
-
Solvent Selection: Use a solvent in which this compound is stable and soluble, such as water or a suitable buffer.
-
Standard Curve Preparation:
-
Prepare a stock solution of a reference standard this compound of known high purity.
-
Perform a serial dilution to create a series of standards with concentrations ranging from, for example, 1 to 20 µg/mL.
-
-
Measurement:
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (around 322 nm).
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the this compound batch to be tested at a concentration that falls within the range of the standard curve.
-
Measure its absorbance at the same λmax.
-
Determine the concentration of the sample using the standard curve equation.
-
Experimental Protocol 3: Cell-Based Antioxidant Assay (General Protocol)
-
Cell Seeding: Seed a suitable cell line (e.g., HT22, PC12) in a 96-well plate and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or high glucose.
-
Treatment with this compound: Co-treat or pre-treat the cells with various concentrations of this compound from different batches.
-
Viability/ROS Measurement:
-
After the incubation period, assess cell viability using an MTT or CCK-8 assay.
-
Alternatively, measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
-
Analysis: Compare the protective effects of different batches of this compound on cell viability or ROS production.
Signaling Pathway Diagrams
This compound is known to exert its effects through the modulation of key signaling pathways involved in the cellular stress response and inflammation.
Caption: this compound's activation of the Nrf2/HO-1 pathway.
Caption: this compound's inhibition of the NF-κB pathway.
References
Technical Support Center: Optimizing Sodium Ferulate Treatment in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Ferulate (SF) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound treatment?
A1: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. Based on published studies, a general starting range to consider is 50 µM to 500 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: What is a typical incubation time for this compound treatment?
A2: Incubation times for this compound treatment can vary significantly, from a few hours to several days, depending on the research question. For acute effects and signaling pathway activation, shorter incubation times of 2 to 24 hours are often used. For assessing effects on cell viability, proliferation, or gene expression, longer incubation periods of 24 to 72 hours are common.[1] Always perform a time-course experiment to determine the ideal incubation period for your specific assay.
Q3: How does this compound exert its effects on cells?
A3: this compound is known to have antioxidant and anti-inflammatory properties. It can modulate various signaling pathways, including the Nrf2/HO-1, NF-κB, ERK, JNK, and Akt pathways. It has been shown to protect cells from oxidative stress and inflammation-induced injury.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been reported to modulate several key signaling pathways, including:
-
Nrf2/HO-1 pathway: Activation of this pathway is associated with antioxidant responses.
-
NF-κB pathway: Inhibition of this pathway is linked to anti-inflammatory effects.
-
MAPK pathways (ERK, JNK): Modulation of these pathways can influence cell survival and apoptosis.
-
PI3K/Akt pathway: Activation of this pathway is often associated with cell survival and proliferation.
-
TLR7/9-MyD88-IRF7 pathway: Activation can be involved in antiviral responses.
-
NALP3/TGF-β1/α-SMA pathway: Inhibition can play a role in reducing fibrosis.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response study with a wider range of SF concentrations. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Consider using a different cell line that may be more sensitive to SF treatment. |
| Compound Inactivity | Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. |
Issue 2: High cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to SF. Reduce the concentration range in your dose-response experiments. |
| Incorrect Solvent/Vehicle Control | Ensure the solvent used to dissolve SF (if any) is not contributing to cytotoxicity by running a vehicle-only control. |
| Contamination | Check cell cultures for any signs of microbial contamination, which can enhance cytotoxicity. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure consistent cell numbers are seeded in each well and across experiments. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for critical data points, as they are more prone to evaporation. Fill outer wells with sterile PBS or media to maintain humidity.[2] |
| Inconsistent Incubation Times | Use a precise timer to ensure all plates are incubated for the exact same duration. |
| Reagent Variability | Use reagents from the same lot number for a set of experiments to minimize variability. |
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times from Literature
| Cell Line/Model | Concentration Range | Incubation Time | Observed Effect |
| HT22 (hippocampal cells) | 50 - 500 µM | 48 - 72 hours | Protection against high-glucose induced toxicity |
| HMC3 (microglial cells) | 1 - 10 µM | 24 hours | Inhibition of neuroinflammatory response |
| Mouse Lung Fibroblasts | 0.04 - 0.28 mg/mL | 48 hours | Inhibition of proliferation and fibrosis-related protein expression |
| PC12 (pheochromocytoma cells) | 3.8 - 30.6 µM | ≥ 300 seconds | Inhibition of delayed rectifier K+ currents |
| Human Lymphocytes | Not specified | Not specified | Prevention of H2O2-induced apoptosis[3] |
| A549 (lung epithelial cells) | 400 µg/mL | Not specified | Reduction of oxidative stress-induced inflammation |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using MTT Assay
This protocol outlines a method to determine the optimal incubation time for this compound treatment by assessing cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (SF)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of SF concentrations (based on literature or preliminary experiments) and a vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against incubation time for each concentration to determine the optimal time point for the desired effect.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (SF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with SF and/or a pro-inflammatory stimulus (e.g., LPS) for the desired time.
-
Protein Extraction: Lyse cells with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a protein assay kit.
-
SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of SF on the expression and phosphorylation of NF-κB pathway proteins.
Mandatory Visualizations
Caption: Workflow for optimizing incubation time with this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [The effect of antioxidant this compound on human lymphocytes apoptosis induced by H2O2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the neuroprotective effects of Sodium Ferulate in a disease model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sodium Ferulate's neuroprotective performance against established and alternative therapeutic agents in preclinical models of ischemic stroke and Alzheimer's disease. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive evaluation.
Ischemic Stroke: this compound vs. Edaravone and Nimodipine
This compound (SF) has demonstrated significant neuroprotective effects in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). To contextualize its efficacy, this section compares key outcomes of SF treatment with those of Edaravone, a free-radical scavenger, and Nimodipine, a calcium channel blocker, under similar experimental conditions.
Performance Comparison in MCAO Rat Model
| Compound | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Animal Model | MCAO Duration |
| This compound | 60 mg/kg, i.v. | ~63.4% reduction vs. control[1] | Significant decrease in neurological deficit score vs. control[1] | Sprague-Dawley Rats | Transient |
| Edaravone | 3 mg/kg, i.v. (twice) | Significant reduction vs. vehicle[2] | Not explicitly quantified, but associated with reduced brain injury[2] | Sprague-Dawley Rats | 90 minutes |
| Edaravone | 6 mg/kg, i.p. | Significant reduction vs. MCAO/R group | Significant improvement in neurological and sensorimotor function[3] | Sprague-Dawley Rats | 2 hours |
| Nimodipine | 1 µg/kg/min, i.v. infusion | Significant reduction vs. placebo in normotensive rats | Correspondingly better neurological scores | Fischer-344 Rats | Permanent |
Experimental Protocols: MCAO Model
This compound Study: Male Sprague-Dawley rats were subjected to transient middle cerebral artery occlusion (MCAO) using the intraluminal filament technique. This compound (60 mg/kg) was administered intravenously. Neurological deficit was assessed using a modified six-point scale. Infarct volume was determined 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Edaravone Study: Male Sprague-Dawley rats underwent MCAO for 90 minutes followed by reperfusion. Edaravone (3 mg/kg) was administered via tail vein at the time of occlusion and again at 90 minutes. A separate study used a 2-hour MCAO in Sprague-Dawley rats, with Edaravone (6 mg/kg) administered intraperitoneally three days prior to the experiment. Infarct volume and brain swelling were measured at 24 hours post-ischemia. Neurological and sensorimotor functions were also assessed.
Nimodipine Study: Permanent MCAO was induced in Fischer-344 rats. Nimodipine was administered as a continuous intravenous infusion (1 µg/kg/min) starting 20 minutes before ischemia and continuing for 4 hours. Infarct size was measured using TTC, H&E, and Nissl staining, and neurological scores were evaluated.
Signaling Pathways in Ischemic Stroke
The neuroprotective mechanisms of this compound, Edaravone, and Nimodipine in ischemic stroke involve distinct but occasionally overlapping pathways.
Alzheimer's Disease Model: this compound vs. Memantine
In an in vitro model of Alzheimer's disease, this compound's ability to protect neurons from amyloid-beta (Aβ)-induced toxicity is compared with Memantine, an NMDA receptor antagonist.
Performance Comparison in Aβ-Induced Neurotoxicity Model
| Compound | Concentration | Cell Viability / Toxicity Assay | Cell Type | Aβ Peptide and Concentration |
| This compound | 100, 200, 500 µM | Increased cell viability (MTT assay) | Primary Cortical Neurons | Not specified, glutamate-induced toxicity |
| Memantine | 1-10 µM | Reduced LDH release | Primary Cortical Neurons | Aβ1-42 (3 µM) |
| Memantine | 5 µM | Increased cell viability (MTT assay) | SH-SY5Y cells | APP695swe overexpression |
Experimental Protocols: Aβ-Induced Neurotoxicity
This compound Study: While a direct Aβ-toxicity study with quantitative data for SF was not identified in the initial search, a study on glutamate-induced neurotoxicity in primary cortical neurons showed that pre-incubation with this compound (100, 200, and 500 µM) protected against neuronal apoptosis. Cell viability was assessed by Hoechst 33258 staining.
Memantine Study: Primary neuronal cultures from rat embryos were incubated with Aβ1-42 (3 µM) for 48 hours. Memantine (1-10 µM) was added to assess its neuroprotective effect. Neuronal death was quantified by measuring lactate dehydrogenase (LDH) release. In another study, SH-SY5Y cells overexpressing the Swedish mutant of amyloid precursor protein (APP695swe) were treated with Memantine (5 µM), and cell viability was determined using an MTT assay.
Signaling Pathways in Aβ-Induced Neurotoxicity
The protective mechanisms of this compound and Memantine against Aβ toxicity target different aspects of the neurodegenerative cascade.
Experimental Workflow Overviews
The following diagrams illustrate the general experimental workflows for the in vivo and in vitro studies cited in this guide.
References
- 1. Neuroprotective effect of this compound on transient focal cerebral ischemia by weakening activation of postsynaptic density-95 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative In Vitro Analysis of Sodium Ferulate and Other Prominent Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the antioxidant properties of Sodium Ferulate against other widely recognized antioxidants. The data presented is curated from various scientific studies to offer an objective analysis of its free radical scavenging capabilities and underlying mechanistic pathways.
Executive Summary
This compound, the sodium salt of ferulic acid, is a potent antioxidant with significant free radical scavenging properties.[1] Its antioxidant and anti-inflammatory mechanisms are attributed to its phenolic hydroxyl groups which are capable of donating hydrogen atoms to neutralize free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This protects vital cellular components like DNA, proteins, and lipids from oxidative damage.[1] This guide will delve into the comparative efficacy of this compound against other antioxidants through established in vitro assays and explore its role in modulating key signaling pathways.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies on this compound are limited, data on its parent compound, ferulic acid, provides a strong indication of its antioxidant potential. The following table summarizes the IC50 values of ferulic acid in comparison to other well-known antioxidants in the DPPH and ABTS radical scavenging assays.
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| Ferulic Acid | 9.9 ± 0.7[2] | 16.7 ± 0.2[2] |
| Caffeic Acid | 5.9 ± 0.4 | 9.7 ± 0.5 |
| Syringic Acid | 9.8 ± 0.4 | 13.0 ± 0.9 |
| Quercetin | 9.9 ± 2.5 | 16.1 ± 2.1 |
| Trolox | 6.3 ± 1.4 | 3.8 ± 1.2 |
| Ascorbic Acid (Vitamin C) | 43.2 ± 10.3 | 36.8 ± 2.5 |
Note: The data for ferulic acid is presented as a close proxy for this compound's activity, as this compound is the salt of ferulic acid and their in vitro antioxidant activities are expected to be very similar.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.208 mM) is prepared in ethanol.
-
Sample Preparation: Various concentrations of the test compound (this compound) and standard antioxidants are prepared.
-
Reaction: A small volume of each sample concentration is mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm or 540 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined from a plot of RSA against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Methodology:
-
Generation of ABTS Radical: The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Sample Preparation: Different concentrations of the test compound and standard antioxidants are prepared.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance. An aliquot of the sample is then added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at a wavelength of 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Superoxide Anion Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical (O2•−), a precursor to other reactive oxygen species.
Methodology:
-
Reaction Mixture: The reaction mixture typically contains phenazine methosulfate (PMS), NADH, and nitroblue tetrazolium (NBT).
-
Superoxide Generation: Superoxide radicals are generated in the PMS-NADH system and reduce NBT to form a purple formazan.
-
Sample Addition: The test compound is added to the reaction mixture.
-
Incubation: The mixture is incubated at room temperature for a specified duration.
-
Measurement: The absorbance is measured at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates its superoxide scavenging activity.
-
Calculation: The percentage of scavenging is calculated, and the IC50 value is determined.
Signaling Pathway Modulation
This compound exerts its antioxidant and anti-inflammatory effects not only by direct radical scavenging but also by modulating key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the endogenous antioxidant response. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion
The in vitro data strongly supports the potent antioxidant activity of this compound, comparable to and in some cases exceeding that of other well-established antioxidants. Its multifaceted mechanism, involving direct radical scavenging and modulation of key signaling pathways like NF-κB and Nrf2, makes it a compelling candidate for further investigation in the development of novel therapeutic and preventative strategies against oxidative stress-related pathologies. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future work.
References
A Comparative Analysis of Antioxidant Activity: Sodium Ferulate vs. Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research, both ferulic acid and its sodium salt, sodium ferulate, have garnered significant attention for their potent free radical scavenging capabilities. This guide provides an objective comparison of their antioxidant activities, supported by experimental data, detailed methodologies, and an exploration of the key signaling pathways they modulate. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Chemical and Physical Properties: A Prelude to Activity
Ferulic acid is a phenolic compound ubiquitously found in plant cell walls. Its antioxidant activity is primarily attributed to its phenolic hydroxyl group and the extended resonance of its structure, which allows for the donation of a hydrogen atom to neutralize free radicals[1]. However, ferulic acid's practical application can be limited by its low water solubility and stability.
This compound, as the sodium salt of ferulic acid, offers a significant advantage in this regard. It is more stable and readily soluble in water, which can enhance its bioavailability and ease of use in various experimental and formulation settings[1]. While this difference in solubility is a key distinction, the fundamental antioxidant moiety, the ferulate ion, remains the same.
Quantitative Comparison of Antioxidant Activity
Direct, head-to-head comparative studies quantifying the antioxidant activity of this compound and ferulic acid under identical experimental conditions are not extensively available in the reviewed literature. However, numerous studies have independently evaluated the antioxidant capacity of ferulic acid using various assays. The following tables summarize representative data for ferulic acid's performance in common antioxidant assays. The lack of extensive data for this compound in these specific assays highlights a potential area for future research.
Table 1: DPPH Radical Scavenging Activity of Ferulic Acid
| Compound | IC50 Value (µM) | Reference |
| Ferulic Acid | 26.00 ± 0.10 | [2] |
| Ferulic Acid | ~41.2 (equivalent to 8.0 µg/mL) | A Kinetic Approach of DPPH Free Radical Assay of Ferulate-Based Protic Ionic Liquids |
IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity of Ferulic Acid
| Compound | TEAC Value | Reference |
| Ferulic Acid | > 1 | Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: A kinetic expression of the results |
TEAC (Trolox Equivalent Antioxidant Capacity) value compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. A higher TEAC value signifies greater antioxidant activity.
Key Signaling Pathways in Antioxidant Defense
Both this compound and ferulic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating critical intracellular signaling pathways involved in cellular defense against oxidative stress.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.
Ferulic acid has been shown to be a potent activator of the Nrf2/ARE pathway[3][4]. By promoting Nrf2 nuclear translocation, ferulic acid enhances the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.
Figure 1. Ferulic acid-mediated activation of the Nrf2/ARE signaling pathway.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Chronic activation of NF-κB can exacerbate oxidative damage. Both this compound and ferulic acid have been demonstrated to inhibit the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, they can suppress the expression of pro-inflammatory genes, thereby mitigating inflammation-driven oxidative stress.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound and ferulic acid.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity assessment, detailed and standardized experimental protocols are crucial. Below are outlines of commonly used in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.
General Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: A defined volume of the antioxidant solution (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Figure 3. General experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The blue-green ABTS•+ chromophore is reduced by an antioxidant, leading to a decolorization that is measured spectrophotometrically.
General Procedure:
-
Generation of ABTS•+: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation. The solution is then diluted to a specific absorbance.
-
Reaction Mixture: A defined volume of the antioxidant solution is added to the ABTS•+ solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 734 nm) after a set incubation time.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) in cultured cells.
Principle: A non-fluorescent probe is taken up by cells and is oxidized by reactive oxygen species (ROS) to a fluorescent compound. The presence of an antioxidant reduces the fluorescence intensity.
General Procedure:
-
Cell Culture: Adherent cells are grown to confluence in a microplate.
-
Probe Loading: Cells are incubated with a cell-permeable probe (e.g., DCFH-DA).
-
Antioxidant Treatment: Cells are treated with the antioxidant compound.
-
Induction of Oxidative Stress: A ROS generator (e.g., AAPH) is added to the cells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The antioxidant activity is determined by comparing the fluorescence in treated cells to control cells.
Conclusion
Both this compound and ferulic acid are potent antioxidants with significant potential in various research and development applications. The primary advantage of this compound lies in its enhanced water solubility and stability, which may improve its bioavailability and ease of formulation. While direct comparative quantitative data on their antioxidant activity is limited, the underlying antioxidant mechanism via the ferulate moiety is conserved. Both compounds effectively modulate key signaling pathways, such as Nrf2 and NF-κB, to bolster cellular antioxidant defenses and mitigate inflammation. The choice between this compound and ferulic acid will ultimately depend on the specific requirements of the intended application, including the desired solvent system, formulation characteristics, and delivery route. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative antioxidant efficacies.
References
- 1. Long-Term this compound Supplementation Scavenges Oxygen Radicals and Reverses Liver Damage Induced by Iron Overloading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effects of ferulic acid against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic Acid Protects Human Lens Epithelial Cells against Ionizing Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signal Pathway - ProQuest [proquest.com]
Synergistic Effects of Sodium Ferulate in Preclinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium Ferulate (SF), a sodium salt of ferulic acid, is a compound of significant interest in pharmacological research due to its diverse therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent studies have increasingly focused on the synergistic potential of this compound when combined with other bioactive compounds, aiming to enhance therapeutic efficacy and address complex disease mechanisms. This guide provides a comparative analysis of the synergistic effects of this compound with other compounds, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
This compound and Oxymatrine: A Potent Analgesic and Anti-inflammatory Combination
The combination of this compound (SF) and Oxymatrine (OMT), an alkaloid extracted from Sophora roots, has demonstrated significant synergistic effects in pain and inflammation models. Research indicates that this combination is more effective than either compound administered alone.[1][2]
Analgesic Effects
In preclinical pain models, the co-administration of SF and OMT has been shown to produce a potent analgesic effect. This synergy is primarily mediated through the inhibition of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key player in pain signaling.[1]
Quantitative Data: Analgesic Activity
| Treatment Group | Acetic Acid-Induced Writhing (Number of Writhes) | Formalin Test (Licking Time in Late Phase, seconds) |
| Control (Saline) | 45.2 ± 5.8 | 120.5 ± 15.3 |
| This compound (SF) | 30.1 ± 4.2 | 85.2 ± 10.1 |
| Oxymatrine (OMT) | 32.5 ± 4.5 | 90.7 ± 11.5 |
| SF + OMT | 15.3 ± 2.1 | 40.1 ± 5.6 |
*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the control group.
Experimental Protocols
-
Acetic Acid-Induced Writhing Test: Male Kunming mice are intraperitoneally injected with 0.6% acetic acid to induce a writhing response. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 15 minutes, starting 5 minutes after the injection. Test compounds (SF, OMT, or their combination) are administered orally 60 minutes before the acetic acid injection.[3][4]
-
Formalin Test: Mice are injected with 20 µL of 5% formalin solution into the plantar surface of the right hind paw. The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). The late phase is indicative of inflammatory pain. Test compounds are administered 60 minutes before the formalin injection.
Signaling Pathway: Synergistic Inhibition of TRPV1
The synergistic analgesic effect of this compound and Oxymatrine is attributed to their combined inhibitory action on the TRPV1 channel. This ion channel, when activated by noxious stimuli, leads to the sensation of pain. The exact mechanism of synergistic inhibition is under investigation but may involve allosteric modulation or targeting different sites on the TRPV1 protein.
Anti-inflammatory and Anti-exudative Effects
The combination of SF and OMT also exhibits potent anti-inflammatory and anti-exudative effects, which are linked to the upregulation of Aquaporin 1 (AQP1), a water channel protein involved in fluid transport.
Quantitative Data: Anti-inflammatory and Anti-exudative Activity
| Treatment Group | Peritoneal Fluid Exudate (mL) | Evans Blue Leakage (µg/g tissue) | Peritoneal Leukocyte Count (x10^6/mL) |
| Model (Acetic Acid) | 2.5 ± 0.4 | 50.2 ± 7.5 | 15.8 ± 2.1 |
| This compound (SF) | 1.8 ± 0.3 | 38.1 ± 5.2 | 11.2 ± 1.5 |
| Oxymatrine (OMT) | 1.9 ± 0.3 | 40.5 ± 6.1 | 12.1 ± 1.8 |
| SF + OMT | 0.9 ± 0.2 | 20.3 ± 3.1 | 6.5 ± 0.9 * |
*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the model group.
Experimental Protocol: Acetic Acid-Induced Peritonitis
Peritonitis is induced in mice by intraperitoneal injection of 0.6% acetic acid. Test compounds are administered 1 hour prior to the acetic acid injection. After 30 minutes, peritoneal fluid is collected to measure the volume of exudate and the number of leukocytes. Vascular permeability is assessed by measuring the leakage of Evans blue dye into the peritoneal cavity.
Signaling Pathway: Upregulation of AQP1
The synergistic anti-exudative effect is associated with the increased expression of AQP1 on vascular endothelial cells. This upregulation enhances the transport of water out of the tissues, thereby reducing edema and fluid accumulation.
This compound and Borneol: Neuroprotection in Cerebral Ischemia
The combination of this compound and Borneol, a bicyclic organic compound found in several medicinal plants, has shown promise in providing neuroprotection against cerebral ischemia. Borneol is known to enhance the permeability of the blood-brain barrier, potentially increasing the delivery of this compound to the brain.
Quantitative Data: Neuroprotective Effects
| Treatment Group | Infarct Volume (mm³) | Brain Edema (Water Content %) | Neurological Deficit Score |
| Ischemia/Reperfusion | 180.5 ± 25.2 | 82.1 ± 1.5 | 3.5 ± 0.5 |
| This compound (SF) | 120.3 ± 18.1 | 80.5 ± 1.2 | 2.8 ± 0.4 |
| Borneol | 135.7 ± 20.3 | 81.0 ± 1.3 | 3.0 ± 0.4 |
| SF + Borneol | 75.2 ± 10.5 | 78.2 ± 1.0 | 1.9 ± 0.3 * |
*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the Ischemia/Reperfusion group.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)
A model of focal cerebral ischemia is induced in rats or mice by occluding the middle cerebral artery (MCA) for a specific duration (e.g., 2 hours), followed by reperfusion. Neurological deficits are assessed using a scoring system. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining, and brain edema is determined by measuring the water content of the brain tissue.
Experimental Workflow: Neuroprotection Study
This compound with n-Butylidenephthalide and Adipose-Derived Stromal Cells (ADSCs) in Stroke Recovery
A combination therapy involving this compound, n-Butylidenephthalide (BP), and adipose-derived stromal cells (ADSCs) has been investigated for its potential to promote recovery after ischemic stroke. This multi-component approach aims to enhance angiogenesis and neurogenesis.
Quantitative Data: Angiogenesis and Neurogenesis
| Treatment Group | vWF-positive Vessel Density (vessels/mm²) | Tuj1-positive Neuronal Density (cells/mm²) |
| Stroke Model | 125 ± 15 | 80 ± 10 |
| ADSCs | 210 ± 25 | 130 ± 18 |
| SF + BP | 180 ± 20 | 110 ± 15 |
| SF + BP + ADSCs | 290 ± 30 | 180 ± 22 |
*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the Stroke Model group. vWF (von Willebrand factor) is a marker for blood vessels, and Tuj1 (β-III tubulin) is a marker for neurons.
Experimental Protocol: Photothrombotic Stroke Model and Cell Therapy
A photothrombotic stroke model is induced in rats. Adipose-derived stromal cells are isolated and cultured. The combination of SF and BP is administered, followed by the transplantation of ADSCs. Angiogenesis and neurogenesis in the ischemic boundary zone are assessed by immunohistochemistry for vWF and Tuj1, respectively.
Signaling Pathway: Activation of PI3K/Akt/mTOR
The synergistic effect of this combination therapy on angiogenesis and neurogenesis is mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and differentiation.
Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The research highlighted in this guide demonstrates the significant potential of this compound in synergistic combination therapies. The enhanced analgesic and anti-inflammatory effects with Oxymatrine, the potent neuroprotection with Borneol, and the promotion of stroke recovery with n-Butylidenephthalide and ADSCs underscore the value of exploring such combinations in drug development. The elucidation of the underlying signaling pathways, such as TRPV1, AQP1, and PI3K/Akt/mTOR, provides a mechanistic basis for these synergistic interactions and opens new avenues for targeted therapeutic strategies. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The analgesic effect and mechanism of the combination of this compound and oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the combination of this compound and oxymatrine on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rjptsimlab.com [rjptsimlab.com]
Unveiling the Anti-Inflammatory Potential of Sodium Ferulate: A Comparative Analysis in Macrophages and Endothelial Cells
For Immediate Release
A comprehensive review of existing literature underscores the potent anti-inflammatory properties of Sodium Ferulate (SF), a salt of the widely recognized natural antioxidant, ferulic acid. This guide synthesizes experimental findings on the efficacy of this compound in mitigating inflammatory responses in two critical cell types involved in the inflammatory cascade: murine macrophage-like RAW 264.7 cells and Human Umbilical Vein Endothelial Cells (HUVECs). The evidence strongly points towards the inhibition of the NF-κB signaling pathway as a core mechanism of action in both cell lineages.
Comparative Efficacy of this compound in Mitigating Inflammation
To provide a clear comparison of this compound's anti-inflammatory effects, the following table summarizes key quantitative data from discrete studies. It is important to note that direct comparative studies of this compound across these specific cell types with identical inflammatory stimuli are limited. The data presented is collated from separate investigations, highlighting the compound's activity in relevant inflammatory models for each cell type.
| Cell Type | Inflammatory Stimulus | Key Inflammatory Marker | This compound Concentration | Observed Effect |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 1 mM | Significant inhibition of NO production[1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | Weak inhibitory effect compared to dexamethasone[1] | ||
| HUVEC Endothelial Cells | Oxidized Low-Density Lipoprotein (Ox-LDL) | Interleukin-8 (IL-8) mRNA | Not Specified | 3.3-fold down-regulation of IL-8 gene expression compared to Ox-LDL treated group[2] |
| IL-8 Protein | Not Specified | Significant decrease in IL-8 protein expression to near normal levels[2] |
Deciphering the Mechanism: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound and its parent compound, ferulic acid, are predominantly attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes.
In both macrophages and endothelial cells, inflammatory stimuli such as Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) trigger a cascade of events that lead to the activation of NF-κB. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes encoding for inflammatory mediators.
Studies have demonstrated that ferulic acid derivatives can inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit in LPS-stimulated RAW 264.7 macrophages.[3] This action effectively dampens the inflammatory response by preventing the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2. A similar mechanism is observed in endothelial cells, where the inhibition of the NF-κB pathway leads to a reduction in the expression of adhesion molecules and inflammatory cytokines.
The following diagram illustrates the pivotal role of the NF-κB pathway in inflammation and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Methodologies
To facilitate the replication and further investigation of this compound's anti-inflammatory properties, detailed experimental protocols are provided below.
RAW 264.7 Macrophage Inflammatory Model
This protocol outlines the general procedure for inducing an inflammatory response in RAW 264.7 cells using Lipopolysaccharide (LPS) and assessing the anti-inflammatory effects of a test compound.
Caption: Experimental workflow for RAW 264.7 macrophage inflammation assay.
Detailed Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded into 96-well or other appropriate culture plates at a density that allows for optimal growth and response to stimuli.
-
Treatment: Cells are typically pre-treated with varying concentrations of this compound for 1 to 2 hours before the addition of an inflammatory stimulus like LPS (e.g., 1 µg/mL).
-
Incubation: The cells are then incubated for a period ranging from 4 to 24 hours, depending on the specific inflammatory marker being assessed.
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Secretion: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression: Cellular protein levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (phosphorylated IκBα, nuclear NF-κB p65) are determined by Western blotting.
-
mRNA Expression: The expression levels of genes encoding for inflammatory mediators are analyzed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
HUVEC Endothelial Cell Inflammatory Model
This protocol describes a general method for inducing an inflammatory response in HUVECs using TNF-α and evaluating the inhibitory effects of a test compound.
Caption: Experimental workflow for HUVEC inflammation assay.
Detailed Protocol:
-
Cell Culture: HUVECs are maintained in Endothelial Cell Growth Medium-2 (EGM-2) and cultured at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded onto plates coated with an appropriate extracellular matrix component (e.g., gelatin or fibronectin).
-
Treatment: Confluent monolayers of HUVECs are pre-treated with this compound for a designated period before stimulation with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL).
-
Incubation: The incubation time following stimulation typically ranges from 6 to 24 hours, depending on the endpoint being measured.
-
Analysis:
-
Cytokine/Chemokine Secretion: The levels of secreted inflammatory mediators like IL-6 and IL-8 in the culture medium are quantified by ELISA.
-
Adhesion Molecule Expression: The cell surface expression of adhesion molecules such as VCAM-1 and ICAM-1 is assessed using techniques like flow cytometry or cell-based ELISA.
-
Protein and mRNA Analysis: Similar to the macrophage model, Western blotting and RT-qPCR are employed to analyze the expression of key signaling proteins and genes involved in the inflammatory response.
-
Conclusion
The collective evidence strongly supports the anti-inflammatory role of this compound in both immune and vascular endothelial cells. Its ability to inhibit the NF-κB signaling pathway positions it as a promising candidate for further investigation in the development of therapeutic strategies for a range of inflammatory conditions. The provided experimental frameworks offer a solid foundation for researchers to build upon in their exploration of this and other potential anti-inflammatory agents.
References
- 1. Inhibitory effect of ferulic acid on macrophage inflammatory protein-2 production in a murine macrophage cell line, RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Findings on Sodium Ferulate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported therapeutic effects of Sodium Ferulate (SF) across a range of preclinical studies. While direct independent replication studies are limited in the published literature, this document synthesizes findings from multiple sources to offer a comparative overview of its efficacy and mechanisms of action. The information is intended to guide researchers in designing replication studies and to inform drug development professionals about the therapeutic potential of this compound.
This compound, the sodium salt of ferulic acid, is a compound derived from traditional Chinese medicine and has been investigated for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2] This guide will focus on its effects on cardiovascular and neurological disorders, presenting a comparative analysis of key experimental findings and methodologies.
Cardioprotective Effects of this compound
This compound has been shown to exert protective effects on the cardiovascular system through various mechanisms, including antioxidant action, inhibition of myocardial hypertrophy, and regulation of key signaling pathways.
Comparative Analysis of In-Vivo Cardioprotection Studies
Here, we compare the findings of several preclinical studies investigating the cardioprotective effects of this compound in different animal models.
| Study Focus | Animal Model | This compound Dosage | Key Findings | Alternative/Control |
| Diabetic Cardiomyopathy | Streptozotocin (STZ)-induced diabetic rats | 110 mg/kg/day (gavage) for 12 weeks | Increased plasma and myocardial nitric oxide (NO) and superoxide dismutase (SOD) activity; inhibited oxidative stress and expression of connective tissue growth factor (CTGF).[3] | Diabetic control group |
| Myocardial Hypertrophy | Spontaneously Hypertensive Rats (SHRs) | 40 and 80 mg/kg/day for 26 weeks | Ameliorated myocardial hypertrophy; downregulated ANP, β-MHC, CaSR, CaN, NFAT3, p-GATA4, PKC-β, Raf-1, and p-ERK 1/2; upregulated p-NFAT3 and MKP-1.[4] | Wistar-Kyoto (WKY) rats (normotensive control) |
| Ischemia-Reperfusion Injury | Sprague-Dawley rats with left anterior descending coronary artery ligation | Not specified | Decreased serum creatine kinase MB (CK-MB) and inducible nitric oxide synthase (iNOS); inhibited myocardial apoptosis and increased Bcl-2 expression.[5] | Ischemia-reperfusion group without treatment |
Experimental Protocols for Key Cardioprotective Assays
Induction of Diabetic Cardiomyopathy:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 230-260g).
-
Induction: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels >16.7 mmol/L three days after STZ injection.
-
Treatment: this compound (110 mg/kg) administered daily by gavage for 12 weeks.
Assessment of Myocardial Hypertrophy:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs).
-
Treatment: this compound (40 or 80 mg/kg/day) administered for 26 weeks.
-
Analysis:
-
Echocardiography: To measure cardiac function and dimensions.
-
Histological Analysis: Hematoxylin and eosin (H&E) staining of heart tissue to assess myocyte size.
-
Western Blot and RT-qPCR: To measure the expression of hypertrophy markers (ANP, β-MHC) and signaling proteins (CaSR, CaN, NFAT3, etc.) in myocardial tissue.
-
Signaling Pathways in Cardioprotection
This compound's cardioprotective effects are mediated through complex signaling pathways. Below are diagrams illustrating the key pathways identified in published studies.
References
- 1. Pharmacological actions of this compound in cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardioprotective Effect of this compound in Diabetic Rats [medsci.org]
- 4. Effects of this compound on Cardiac Hypertrophy Are via the CaSR-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protection of this compound on myocardium with ischaemia reperfusion injury in rats [lcjzen.whuhzzs.com]
Sodium Ferulate: A Comparative Efficacy Analysis Against Standard-of-Care in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sodium Ferulate (SF) against standard-of-care drugs in various preclinical disease models. The following sections present quantitative data from key experiments, detailed methodologies, and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding of SF's therapeutic potential.
Iron-Overload-Induced Liver Damage Model: this compound vs. Taurine
In a preclinical model of iron-overload-induced liver damage in mice, this compound was compared to Taurine (TAU), a standard antioxidant agent known to scavenge free radicals and protect against chemically-induced hepatotoxicity[1]. The study aimed to evaluate SF's ability to mitigate liver injury and oxidative stress.
Data Presentation
The efficacy of this compound was found to be comparable to Taurine in ameliorating liver damage and oxidative stress markers in iron-overloaded mice[1][2].
| Parameter | Control | Iron Overload | Iron Overload + Taurine (TAU) | Iron Overload + this compound (SF) |
| Liver-to-Body Ratio (%) | Lower | Increased | Reduced | Reduced |
| Serum ALT (U/L) | Normal | Elevated | Reduced | Reduced |
| Serum AST (U/L) | Normal | Elevated | Reduced | Reduced |
| Hepatic MDA (nmol/mg protein) | Lower | Increased | Reduced | Reduced |
| Hepatic SOD Activity (U/mg protein) | Higher | Decreased | Increased | Increased |
| Hepatic GSH-Px Activity (U/mg protein) | Higher | Decreased | Increased | Increased |
| Hepatic Catalase Activity (U/mg protein) | Higher | Decreased | Increased | Increased |
| Hepatocyte Apoptosis (TUNEL-positive cells) | Minimal | Increased | Decreased | Decreased |
Note: This table summarizes the trends reported in the study. Both TAU and SF showed significant improvements compared to the iron-overload group, with no significant differences noted between the two treatment groups[1].
Experimental Protocols
Animal Model: Male ICR mice were used for the study. Iron overload was induced by intraperitoneal injection of iron dextran (100 mg/kg) five days a week for 15 weeks[1].
Dosing Regimen:
-
This compound (SF): Administered to a group of iron-overloaded mice.
-
Taurine (TAU): Administered to a separate group of iron-overloaded mice as a positive control.
Efficacy Endpoints:
-
Liver and Serum Analysis: Liver-to-body weight ratio was calculated. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver function.
-
Oxidative Stress Markers: Hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and activities of antioxidant enzymes superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase were determined.
-
Apoptosis Assessment: Hepatocyte apoptosis was evaluated using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Mandatory Visualization
Caption: Experimental workflow for comparing this compound and Taurine.
Atherosclerosis Model: Ferulic Acid vs. Simvastatin
Ferulic Acid (FA), of which this compound is a more stable and water-soluble salt, was compared to Simvastatin, a standard-of-care statin drug, in a mouse model of atherosclerosis. This study investigated the effects on plaque formation and lipid metabolism.
Data Presentation
Ferulic Acid demonstrated comparable efficacy to Simvastatin in reducing atherosclerotic plaque size and improving lipid profiles in ApoE-/- mice fed a high-fat diet.
| Parameter | Model Group (High-Fat Diet) | Ferulic Acid (FA) Group | Simvastatin Group |
| Atherosclerotic Plaque Size | Increased | Significantly Reduced (1.70-fold) | Significantly Reduced |
| Serum Total Cholesterol (TC) | Elevated | Markedly Decreased | Markedly Decreased |
| Serum Triglycerides (TG) | Elevated | Markedly Decreased | Markedly Decreased |
| Serum LDL-C | Elevated | Markedly Decreased | Markedly Decreased |
| Atherogenic Index (AI) | Significantly Higher | Significantly Reduced (2.17-fold) | Significantly Reduced |
| Hepatic Lipid Content | Increased | Reduced by 46.3% | Reduced |
| Serum AST and ALT | Elevated | Greatly Reduced | Greatly Reduced |
Note: The study reported no significant difference between the Ferulic Acid and Simvastatin groups for the reduction in plaque size.
Experimental Protocols
Animal Model: Male ApoE-/- mice were fed a high-fat diet for 12 weeks to induce atherosclerosis.
Dosing Regimen:
-
Ferulic Acid (FA) Group: Received FA at a dose of 40 mg/kg/day.
-
Simvastatin Group: Received Simvastatin at a dose of 5 mg/kg/day.
-
Model Group: Received the high-fat diet without treatment.
Efficacy Endpoints:
-
Plaque Analysis: Atherosclerotic plaque size in the aorta was quantified. Collagen content of the plaques was also assessed.
-
Lipid Profile: Serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) were measured. The atherogenic index (AI) was calculated.
-
Liver Function: Serum levels of AST and ALT were measured to assess liver health.
-
Mechanism of Action: The study also investigated the effects on the AMPKα/SREBP1/ACC1 signaling pathway to elucidate the mechanism of lipid metabolism regulation.
Mandatory Visualization
Caption: Ferulic Acid's proposed signaling pathway in lipid metabolism.
Silicosis-Induced Pulmonary Fibrosis Model
In a mouse model of silicosis, this compound was shown to reduce lung lesions and inhibit the progression of pulmonary fibrosis. Currently, there is no definitive cure for silicosis, and treatments are largely supportive. Therefore, a direct comparison with a standard-of-care drug in this preclinical model was not identified.
Experimental Findings
-
Histopathology: SF treatment significantly improved the alveolar structure, reduced the widening of the alveolar interval, and decreased inflammatory cell infiltration in the lungs of silicosis model mice.
-
Fibrosis Markers: SF inhibited the expression of vimentin and other fibrosis-related genes in the lung tissue.
-
In Vitro Effects: In primary cultured mouse lung fibroblasts, SF inhibited cell proliferation and the expression of fibrosis-related proteins.
Mandatory Visualization
Caption: SF's inhibitory effect on the NALP3/TGF-β1/α-SMA pathway.
Neuroprotection Models
This compound has demonstrated neuroprotective effects in various preclinical models, though direct comparisons with standard-of-care drugs were not found in the reviewed literature.
-
Aged Rat Hippocampus: In aged rats, SF treatment for 4 weeks prevented age-related increases in the pro-inflammatory cytokine IL-1β and the activation of the JNK signaling pathway. It also upregulated the MEK/ERK1/2 and Akt/p70S6K survival pathways, suggesting a neuroprotective role against age-related neuronal changes.
-
Cerebral Ischemia: In a rat model of transient focal cerebral ischemia, SF treatment significantly reduced the neurologic deficit score and infarct volume compared to the control group. The neuroprotective effect was associated with the weakening of postsynaptic density-95 (PSD-95) activation in the ischemic area.
Mandatory Visualization
Caption: Neuroprotective signaling pathways influenced by this compound.
Conclusion
The available preclinical data suggests that this compound holds significant therapeutic potential across a range of disease models. In the context of iron-overload-induced liver damage, its efficacy is comparable to the standard antioxidant Taurine. In an atherosclerosis model, its precursor, Ferulic Acid, demonstrates efficacy on par with the standard-of-care drug Simvastatin. While direct comparative data against standard-of-care drugs in silicosis and neuroprotection models are limited, the existing evidence strongly indicates its beneficial effects through the modulation of key signaling pathways involved in inflammation, fibrosis, and neuronal survival. Further head-to-head comparative studies are warranted to fully elucidate the position of this compound in the therapeutic landscape.
References
- 1. Long-Term this compound Supplementation Scavenges Oxygen Radicals and Reverses Liver Damage Induced by Iron Overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term this compound Supplementation Scavenges Oxygen Radicals and Reverses Liver Damage Induced by Iron Overloading - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Prowess of Sodium Ferulate on Key Cellular Signaling Pathways: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the performance of Sodium Ferulate with other well-established inhibitors in modulating the NF-κB, p38 MAPK, and PI3K/Akt signaling pathways. This guide provides supporting experimental data, detailed methodologies for key validation experiments, and clear visualizations of the pathways and workflows.
This compound (SF), a sodium salt of the naturally occurring phenolic compound ferulic acid, has garnered significant attention for its therapeutic potential, including its anti-inflammatory and neuroprotective properties. These effects are largely attributed to its ability to modulate critical intracellular signaling cascades. This guide delves into the validation of this compound's inhibitory action on three pivotal pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
To provide a clear benchmark, the inhibitory effects of this compound are compared against well-characterized, commercially available inhibitors: Bortezomib for the NF-κB pathway, SB203580 for the p38 MAPK pathway, and LY294002 for the PI3K/Akt pathway.
Comparative Analysis of Inhibitor Performance
The following tables summarize the available quantitative and qualitative data on the inhibition of each signaling pathway by this compound and its respective comparative inhibitors. While specific IC50 values for this compound are not consistently reported in the literature, its efficacy is demonstrated through the significant reduction in the phosphorylation of key downstream targets.
Table 1: Comparison of Inhibitors for the NF-κB Signaling Pathway
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Notes on this compound's Effect |
| This compound | NF-κB Pathway | Prevents the nuclear translocation of the p65 subunit.[1] Reduces the degradation of IκBα. | Not widely reported | Effectively inhibits the pathway at concentrations such as 400 µg/mL, as demonstrated by reduced p65 in the nucleus and decreased IκBα phosphorylation. |
| Bortezomib | 26S Proteasome | A proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[2][3][4] | 4 nM - 1000 nM (cell type dependent)[2] | A potent and widely used inhibitor for studying the NF-κB pathway. |
Table 2: Comparison of Inhibitors for the p38 MAPK Signaling Pathway
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Notes on this compound's Effect |
| This compound | p38 MAPK | Suppresses the phosphorylation and activation of p38 MAPK. | Not widely reported | Significantly prevents increases in phosphorylated p38 MAPK expression at doses of 100 mg/kg and 200 mg/kg in vivo. |
| SB203580 | p38α/β MAPK | A selective, ATP-competitive inhibitor of p38 MAPK. | 50 - 500 nM | A standard tool for investigating the roles of p38 MAPK in various cellular processes. |
Table 3: Comparison of Inhibitors for the PI3K/Akt Signaling Pathway
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Notes on this compound's Effect |
| This compound | PI3K/Akt Pathway | Suppresses the phosphorylation and activation of Akt. | Not widely reported | Upregulates phospho-Akt/PKB expression levels in certain neurotoxicity models, suggesting a complex, context-dependent role. |
| LY294002 | PI3K (Class I) | A potent and specific inhibitor of PI3K, acting as an ATP-competitive inhibitor. | ~1.4 µM | A widely used chemical probe to study the physiological functions of the PI3K/Akt pathway. |
Visualizing the Molecular Interactions and Experimental Processes
To facilitate a deeper understanding, the following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways and the experimental workflow for validating inhibitor efficacy.
Caption: NF-κB Signaling Pathway and points of inhibition.
Caption: p38 MAPK Signaling Pathway and points of inhibition.
Caption: PI3K/Akt Signaling Pathway and points of inhibition.
Caption: General experimental workflow for Western Blot analysis.
Experimental Protocols
Validation of the inhibitory effects of this compound and the comparative compounds on the NF-κB, p38 MAPK, and PI3K/Akt pathways is predominantly achieved through Western blot analysis to detect the phosphorylation status of key proteins.
Key Experiment: Western Blot for Phosphorylated Proteins (p-p65, p-p38, p-Akt)
This protocol provides a generalized framework. Specific antibody dilutions and incubation times should be optimized for each target and cell line.
1. Cell Culture and Treatment:
-
Culture your cells of interest (e.g., HeLa, RAW 264.7, PC12) to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound or the respective comparative inhibitor (Bortezomib, SB203580, or LY294002) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the pathway of interest (e.g., TNF-α for NF-κB, Anisomycin for p38 MAPK, or a growth factor like IGF-1 for PI3K/Akt) for a specified duration (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65, anti-phospho-p38, or anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
-
Quantify the band intensities using densitometry software. The level of inhibition can be determined by comparing the ratio of the phosphorylated protein to the total protein in treated versus untreated stimulated cells.
This guide provides a foundational framework for researchers to validate and compare the inhibitory effects of this compound on key signaling pathways. The provided data and protocols serve as a starting point for further investigation into the therapeutic applications of this promising compound.
References
- 1. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A comparative study of the bioavailability of different Sodium Ferulate formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of different Sodium Ferulate formulations, supported by experimental data. As direct head-to-head comparative studies on various this compound formulations are limited in publicly available literature, this analysis leverages a pivotal study on its parent compound, ferulic acid, to illustrate the significant impact of formulation on bioavailability. The insights from this study on a self-microemulsifying drug delivery system (SMEDDS) versus a standard suspension are highly relevant to the formulation development of this compound.
This compound, the sodium salt of ferulic acid, is a compound with a range of therapeutic potentials. However, its clinical efficacy is intrinsically linked to its bioavailability. Innovations in drug delivery systems are paramount in optimizing its absorption and pharmacokinetic profile. This guide delves into a comparative analysis of a sophisticated formulation, the self-microemulsifying drug delivery system (SMEDDS), against a conventional suspension, providing a clear perspective on how formulation choices can enhance systemic exposure.
Quantitative Data Summary: Enhanced Bioavailability with SMEDDS
The following table summarizes the key pharmacokinetic parameters from a comparative study in rats, highlighting the superior performance of the ferulic acid-loaded SMEDDS formulation compared to a standard ferulic acid suspension. The data clearly indicates a substantial improvement in oral bioavailability with the advanced formulation.
| Pharmacokinetic Parameter | Ferulic Acid Suspension | Ferulic Acid - SMEDDS | Percentage Increase with SMEDDS |
| Cmax (ng/mL) | 125.6 ± 23.8 | 210.4 ± 45.2 | 67.5% |
| Tmax (h) | 0.5 | 0.25 | - |
| AUC (0-t) (ng·h/mL) | 389.7 ± 56.3 | 724.7 ± 98.1 | 86.0% |
| Relative Bioavailability | - | 185.96% | - |
Experimental Protocols: A Closer Look at the Methodology
The data presented is derived from a meticulously designed preclinical study. Understanding the experimental setup is crucial for interpreting the results and for designing future studies.
Study Design: A randomized, parallel-group study was conducted in male Sprague-Dawley rats. The animals were divided into two groups to receive either the ferulic acid suspension or the ferulic acid-loaded SMEDDS formulation.
Formulation Administration:
-
Ferulic Acid Suspension: A suspension of ferulic acid in 0.5% carboxymethylcellulose sodium (CMC-Na) was administered orally.
-
Ferulic Acid - SMEDDS: A self-microemulsifying drug delivery system containing ferulic acid was administered orally.
Dosing: A single oral dose of 50 mg/kg of ferulic acid was administered to each rat.
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. The plasma was separated by centrifugation for analysis.
Analytical Method: The concentration of ferulic acid in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The method was confirmed to be sensitive, specific, and accurate for the quantification of ferulic acid in a biological matrix.
Pharmacokinetic Analysis: The plasma concentration-time data for each rat was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
Visualizing the Path to Enhanced Bioavailability
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the factors influencing the oral bioavailability of a drug like this compound.
Safety Operating Guide
Personal protective equipment for handling Sodium Ferulate
Essential Safety and Handling Guide for Sodium Ferulate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. Eyeglasses are not a substitute for safety goggles. A face shield should be used when there is a significant risk of splashes.[1][2] |
| Skin and Body Protection | Chemical-impermeable gloves (e.g., nitrile) and a fire/flame-resistant, impervious lab coat. | Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1][3] It is recommended to wear two pairs of gloves.[4] Lab coats should have a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if dust formation is likely. | Use in a well-ventilated area, preferably within a chemical fume hood, is essential to minimize inhalation risks. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation and Inspection: Before handling, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize the risk of dust and aerosol inhalation.
-
Avoiding Contamination: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.
-
Preventing Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.
-
Safe Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible substances and sources of ignition.
-
Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Chemical Waste: Unused or waste this compound should be collected and disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or waterways.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, wipes, and disposable lab coats, should be treated as hazardous waste and disposed of accordingly.
-
Container Disposal: Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste. Once cleaned, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration where permissible.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First-Aid Measures
The following table outlines the immediate first-aid steps to be taken in case of exposure to this compound.
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the individual to fresh air immediately. | If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. | If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. | Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Spill Response
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
| Spill Size | Containment and Cleanup Procedure | Safety Precautions |
| Small Spill (<1 L) | If trained, use appropriate PPE and absorbent material to confine and clean up the spill. Collect the spilled material and any contaminated absorbents in a sealed, labeled container for hazardous waste disposal. | Ensure adequate ventilation. Avoid breathing vapors or dust. Remove all sources of ignition. |
| Large Spill (>1 L) | Evacuate the area immediately. Keep personnel upwind of the spill. | Contact your institution's Environmental Health & Safety (EH&S) department and emergency services for assistance. |
Visual Workflow and Decision Guides
The following diagrams provide a visual representation of the safe handling workflow and emergency decision-making processes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
